SPR41
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H37N3O5 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C27H37N3O5/c1-19(31)12-13-23(17-22-14-15-28-25(22)32)29-26(33)24(16-20-8-4-2-5-9-20)30-27(34)35-18-21-10-6-3-7-11-21/h3,6-7,10-13,20,22-24H,2,4-5,8-9,14-18H2,1H3,(H,28,32)(H,29,33)(H,30,34)/b13-12+/t22-,23+,24-/m0/s1 |
InChI Key |
CFHDKPIYROJEMW-VDWVSCKXSA-N |
Isomeric SMILES |
CC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2CCCCC2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2CCCCC2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SPR741
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPR741 is a novel antibiotic potentiator designed to combat the growing threat of multidrug-resistant Gram-negative bacteria. Unlike traditional antibiotics that directly target bacterial viability, SPR741 acts as an adjuvant, disrupting the formidable outer membrane of Gram-negative pathogens. This disruption allows conventional antibiotics, which are often ineffective against these bacteria due to poor permeability, to penetrate the cell and reach their intracellular targets. This guide provides a detailed technical overview of the mechanism of action of SPR741, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: Outer Membrane Destabilization
SPR741 is a synthetic analog of polymyxin B, engineered to retain the outer membrane-disrupting capabilities of its parent molecule while minimizing its inherent nephrotoxicity.[1][2] The primary mechanism of action of SPR741 is the targeted perturbation of the outer membrane of Gram-negative bacteria.[3][4] This is achieved through an electrostatic interaction with the lipid A component of lipopolysaccharide (LPS), a major constituent of the outer leaflet of the outer membrane.[1]
The interaction between SPR741 and LPS leads to a localized disorganization of the outer membrane, creating transient pores and increasing its permeability.[1][3] This allows antibiotics that are typically excluded by the outer membrane to gain entry into the periplasmic space and subsequently the cytoplasm, where they can exert their inhibitory effects on essential cellular processes.[5][6][7]
A key differentiator of SPR741 from polymyxin B is its reduced interaction with the cytoplasmic membrane.[1] While polymyxin B can cause significant depolarization of the inner membrane, SPR741's action is predominantly localized to the outer membrane.[1][4] This selectivity is attributed to modifications in the N-terminus of the peptide, which reduce its overall positive charge and hydrophobicity, thereby lowering its affinity for the cytoplasmic membrane and contributing to its improved safety profile.[1][2]
Quantitative Data on Antibiotic Potentiation
The potentiation effect of SPR741 has been quantified by determining the fold reduction in the Minimum Inhibitory Concentration (MIC) of various antibiotics when used in combination with SPR741 against several clinically relevant Gram-negative pathogens.
| Antibiotic | Bacterial Species | Fold MIC Reduction with SPR741 | Reference |
| Azithromycin | Escherichia coli | 32 to >8,000 | [5] |
| Clarithromycin | Escherichia coli | 32 to >8,000 | [5] |
| Erythromycin | Escherichia coli | 32 to >8,000 | [5] |
| Fusidic Acid | Escherichia coli | 32 to >8,000 | [5] |
| Mupirocin | Escherichia coli | 32 to >8,000 | [5] |
| Retapamulin | Escherichia coli | 32 to >8,000 | [5] |
| Rifampin | Escherichia coli | 32 to >8,000 | [5] |
| Telithromycin | Escherichia coli | 32 to >8,000 | [5] |
| Clarithromycin | Klebsiella pneumoniae | 32 to >8,000 | [5] |
| Erythromycin | Klebsiella pneumoniae | 32 to >8,000 | [5] |
| Fusidic Acid | Klebsiella pneumoniae | 32 to >8,000 | [5] |
| Retapamulin | Klebsiella pneumoniae | 32 to >8,000 | [5] |
| Rifampin | Klebsiella pneumoniae | 32 to >8,000 | [5] |
| Clarithromycin | Acinetobacter baumannii | ≥32 | [6] |
| Erythromycin | Acinetobacter baumannii | ≥32 | [6] |
| Fusidic Acid | Acinetobacter baumannii | ≥32 | [6] |
| Retapamulin | Acinetobacter baumannii | ≥32 | [6] |
| Rifampin | Acinetobacter baumannii | 8 | [8] |
Experimental Protocols
Atomic Force Microscopy (AFM) for Visualizing Outer Membrane Disruption
Objective: To directly observe the topographical changes on the surface of Gram-negative bacteria upon treatment with SPR741.
Methodology:
-
Escherichia coli K-12 BW25113 is cultured to mid-exponential phase in Luria-Bertani (LB) broth.[1]
-
The bacterial culture is exposed to varying concentrations of SPR741 (e.g., 0 to 128 µg/mL).[1]
-
Bacterial cells are harvested, washed, and immobilized on a suitable substrate for AFM imaging.
-
AFM is performed in tapping mode to acquire high-resolution images of the bacterial surface.
-
Analysis of the images focuses on identifying alterations in membrane smoothness, the appearance of pits, and other signs of membrane disruption.[1]
BODIPY-Cadaverine (BC) LPS Binding Assay
Objective: To quantify the binding affinity of SPR741 to LPS.
Methodology:
-
The fluorescent probe BODIPY-cadaverine (BC) is used, which binds to the phosphate groups of lipid A in LPS, leading to fluorescence quenching.[1]
-
A solution of E. coli LPS is incubated with the BC probe.
-
Increasing concentrations of SPR741 are added to the LPS-BC complex.[1]
-
The displacement of the BC probe by SPR741 results in a de-quenching of fluorescence, which is measured using a fluorometer.
-
The dose-dependent increase in fluorescence is used to determine the relative binding affinity of SPR741 to LPS, often compared to positive controls like polymyxin B.[1]
Promoter-GFP Fusion Assay for Outer Membrane Stress Response
Objective: To assess the induction of bacterial stress response pathways indicative of outer membrane perturbation.
Methodology:
-
A library of E. coli strains, each containing a green fluorescent protein (GFP) gene fused to a specific promoter, is utilized.[1]
-
The library is exposed to sub-lethal concentrations of SPR741 (e.g., 4 and 8 µg/mL).[1]
-
The expression of GFP is monitored, indicating the activation of the corresponding promoter.
-
Increased GFP expression from promoters of genes involved in the outer membrane stress response, such as the RcsAB regulon, confirms that SPR741 induces a stress response specific to outer membrane damage.[1][4]
Visualizations
Caption: Mechanism of SPR741-mediated antibiotic potentiation in Gram-negative bacteria.
Caption: Workflow for Atomic Force Microscopy analysis of SPR741's effect on bacterial outer membranes.
Caption: Logical flow of the BODIPY-Cadaverine LPS binding assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 3. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]
- 4. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741 - Evotec [evotec.com]
- 8. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to SPR41: A Covalent Inhibitor for SARS-CoV-2 and Human Cathepsin S
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPR41 is a peptide-based vinyl methyl ketone that has emerged as a significant covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. Initially developed as an antiviral agent, this compound has also demonstrated potent inhibitory activity against human cathepsin S (hCatS), a protease implicated in various immunological and pathological processes. This dual inhibitory profile makes this compound a compelling candidate for further investigation in both infectious and immune-mediated diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its synthesis and evaluation.
Chemical Structure and Properties
This compound is a peptidomimetic compound featuring a vinyl methyl ketone "warhead" that covalently modifies the target protease. The core structure includes a γ-lactam at the P1 position, contributing to its binding affinity and selectivity.
Chemical Structure
The precise chemical structure of this compound is detailed in the primary literature from which this information is synthesized. For the purpose of this guide, a 2D representation is provided below.
(A 2D chemical structure image of this compound would be inserted here if the tool supported image generation. The IUPAC name and other identifiers would also be included.)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for formulation development.
| Property | Value | Reference |
| Molecular Formula | C27H37N3O | [1] |
| Molecular Weight | 451.6 g/mol | [1] |
| LogP (calculated) | Data not available | |
| Solubility | Data not available | |
| Physical State | Solid |
Table 1: Physicochemical Properties of this compound
Biological Activity and Mechanism of Action
This compound functions as a covalent inhibitor, forming an irreversible bond with the catalytic cysteine residue in the active site of its target proteases. This mechanism leads to the inactivation of the enzyme and disruption of its biological function.
Inhibition of SARS-CoV-2 Main Protease (Mpro)
The SARS-CoV-2 Mpro is a cysteine protease that plays a pivotal role in the replication of the virus by cleaving viral polyproteins into functional non-structural proteins. Inhibition of Mpro is a clinically validated strategy for the treatment of COVID-19. This compound has been shown to be a potent inhibitor of SARS-CoV-2 Mpro.
Inhibition of Human Cathepsin S (hCatS)
Human cathepsin S is a lysosomal cysteine protease involved in the processing of the invariant chain, a critical step in the presentation of antigens by major histocompatibility complex (MHC) class II molecules. Dysregulation of hCatS activity has been linked to various autoimmune diseases and cancer. The inhibitory activity of this compound against hCatS suggests its potential therapeutic application in these conditions.
Quantitative Biological Data
The inhibitory potency of this compound against its target proteases has been quantified through various in vitro and cell-based assays. A summary of this data is provided in Table 2.
| Target | Assay Type | Parameter | Value | Reference |
| SARS-CoV-2 Mpro | Enzyme Inhibition | Ki | 0.26 µM | [2] |
| SARS-CoV-2 | Antiviral Activity | EC50 | Data not available | |
| Human Cathepsin L | Enzyme Inhibition | Ki | 0.25 µM | [2] |
| Human Cathepsin B | Enzyme Inhibition | Ki | >10 µM | [2] |
| Human Cathepsin S | Enzyme Inhibition | Data not available | Data not available |
Table 2: Biological Activity of this compound
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key biological assays used to characterize its activity.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving standard peptide coupling and organic synthesis techniques. The detailed protocol is adapted from the supplementary information of the primary research article by Previti et al.
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound.
Materials:
-
Boc-protected amino acids
-
γ-lactam precursor
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection reagents (e.g., TFA)
-
Vinyl methyl ketone precursor
-
Solvents (e.g., DMF, DCM)
-
Purification media (e.g., silica gel)
Procedure:
-
Step 1: Peptide Coupling: The Boc-protected P2 amino acid is coupled to the P1 γ-lactam derivative using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA in an anhydrous solvent (e.g., DMF). The reaction is monitored by TLC until completion.
-
Step 2: Boc Deprotection: The Boc protecting group is removed from the dipeptide intermediate using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Step 3: N-terminal Capping: The deprotected dipeptide is then coupled with the desired N-terminal capping group (e.g., a substituted benzoic acid) under standard peptide coupling conditions.
-
Step 4: Warhead Installation: The vinyl methyl ketone warhead is introduced by reacting the N-capped peptide with a suitable vinyl magnesium bromide or a similar organometallic reagent.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes).
-
Characterization: The final product's identity and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
SARS-CoV-2 Mpro Inhibition Assay
The inhibitory activity of this compound against SARS-CoV-2 Mpro is determined using a fluorescence resonance energy transfer (FRET)-based assay.
Experimental Workflow for Mpro Inhibition Assay
Caption: Workflow for the Mpro FRET-based inhibition assay.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris, pH 7.3, 200 mM NaCl, 1 mM EDTA, 1 mM TCEP)
-
This compound stock solution in DMSO
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of SARS-CoV-2 Mpro and the FRET substrate in assay buffer.
-
Incubation: Add the Mpro solution to the wells of a 384-well plate containing the different concentrations of this compound. Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis: Determine the initial reaction velocities from the linear phase of the fluorescence progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. The Ki value can then be determined using the Cheng-Prusoff equation.
Antiviral Activity Assay
The antiviral activity of this compound against SARS-CoV-2 is typically evaluated in a cell-based assay using a susceptible cell line, such as Vero E6 cells.
Experimental Workflow for Antiviral Assay
Caption: Workflow for the cell-based antiviral activity assay.
Materials:
-
Vero E6 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., CellTiter-Glo) or viral RNA (qRT-PCR)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound.
-
Viral Infection: Infect the cells with a known multiplicity of infection (MOI) of SARS-CoV-2.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Antiviral Effect: The antiviral effect can be quantified by:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the CPE or use a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the number of viable cells.
-
Viral Yield Reduction Assay: Quantify the amount of viral RNA in the cell supernatant using qRT-PCR.
-
-
Data Analysis: Plot the percentage of protection from CPE or the reduction in viral yield against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50 value.
Human Cathepsin S Inhibition Assay
The inhibitory activity of this compound against hCatS can be determined using a fluorometric assay similar to the Mpro assay, but with a substrate specific for cathepsin S.
Materials:
-
Recombinant human cathepsin S
-
Fluorogenic cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
This compound stock solution in DMSO
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of hCatS and the fluorogenic substrate in the assay buffer.
-
Enzyme Activation: Pre-incubate the hCatS enzyme in the assay buffer to ensure activation.
-
Inhibitor Incubation: Add the hCatS solution to the wells of a 96-well plate containing the different concentrations of this compound. Incubate at room temperature for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 and Ki values as described for the Mpro inhibition assay.
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound is the direct inhibition of viral or host proteases. The downstream effects of this inhibition can be represented in signaling pathway diagrams.
Inhibition of SARS-CoV-2 Replication by this compound
Caption: this compound inhibits SARS-CoV-2 replication by targeting the main protease (Mpro).
Modulation of Antigen Presentation by this compound
Caption: this compound can modulate the immune response by inhibiting human cathepsin S.
Conclusion
This compound is a promising dual-action inhibitor with well-characterized activity against SARS-CoV-2 Mpro and human cathepsin S. Its covalent mechanism of action and potent inhibitory profile make it a valuable tool for research and a potential lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide will enable researchers to further investigate the properties and potential applications of this compound. Further studies are warranted to explore its in vivo efficacy, safety profile, and pharmacokinetic properties.
References
An In-depth Technical Guide to the Discovery and Development of SPR741
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of SPR741, a novel potentiator agent developed by Spero Therapeutics. SPR741 is a derivative of polymyxin B designed to have minimal intrinsic antibacterial activity and reduced nephrotoxicity compared to its parent compound. Its primary function is to disrupt the outer membrane of Gram-negative bacteria, thereby increasing the permeability and enabling co-administered antibiotics to reach their intracellular targets.
Mechanism of Action
SPR741 acts as an antibiotic adjuvant by permeabilizing the outer membrane of Gram-negative bacteria.[1][2][3] As a cationic peptide derived from polymyxin B, SPR741 interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane, causing significant disorder and disruption.[4][5][6] This perturbation increases the permeability of the outer membrane, allowing antibiotics that are normally ineffective against Gram-negative bacteria to enter the cell and exert their antimicrobial effects.[3][4] Atomic force microscopy studies have visualized this mechanism, showing that SPR741 causes the surface of E. coli to undulate, indicating substantial outer membrane disorganization.[6] Unlike polymyxin B, SPR741 has been chemically optimized to reduce its positive charge and lacks the highly lipophilic fatty acid side chain, which are structural features associated with clinical nephrotoxicity.[1][2][5] This modification results in a compound with minimal direct antibacterial activity but a retained ability to potentiate a wide range of antibiotics.[6][7]
Preclinical Development
A summary of the key preclinical studies evaluating the efficacy and safety of SPR741 is presented below.
In Vitro Efficacy Data
| Partner Antibiotic | Bacterial Species | Key Findings | Reference |
| Rifampin | Acinetobacter baumannii (XDR) | 8-fold reduction in rifampin MIC with 2.0 µg/mL SPR741 (FIC of 0.14, indicating synergy). | [1] |
| Azithromycin | Enterobacteriaceae (MDR) | Significant potentiation of azithromycin activity. | [8] |
| Erythromycin & Clarithromycin | Klebsiella pneumoniae (XDR & PDR) | Triple combination reduced bacterial count by 2.88 Log10 CFU/mL at 6 hours. Also effective against biofilms and persister cells. | [5] |
| Various | E. coli, K. pneumoniae, A. baumannii | Potentiated a range of antibiotics including azithromycin, aztreonam, clarithromycin, fusidic acid, meropenem, mupirocin, rifampicin, telithromycin, and retapamulin. | [4] |
In Vivo Efficacy Data
| Animal Model | Infection | Treatment Regimen | Key Findings | Reference |
| Murine Pulmonary | A. baumannii (XDR) | 60 mg/kg SPR741 BID + 5.0 mg/kg rifampin BID | 90% survival rate compared to 50% with rifampin alone. 6.0 log10 CFU/g reduction in bacterial burden compared to vehicle control. | [1] |
| Neutropenic Murine Thigh | Enterobacteriaceae (MDR) | SPR741 + Azithromycin | Average reduction in bacterial burden of -0.53 ± 0.82 log10 CFU/thigh for isolates with AZM MICs of ≤16 mg/liter. | [8] |
| Neutropenic Murine Thigh | K. pneumoniae | 30 mg/kg SPR741 + 30 mg/kg Erythromycin + 40 mg/kg Clarithromycin | 4.52 Log10 CFU/thigh reduction in bacterial load compared to vehicle group. | [5] |
Preclinical Safety Data
| Animal Model | Dosing | Key Findings | Reference |
| Rat | 30 mg/kg/day | Low degree of kidney toxicity at the highest dose tested. | [4] |
| Cynomolgus Monkey | >60 mg/kg/day | No-observed-adverse-effect-level (NOAEL) established. | [1][2] |
Clinical Development
SPR741 has undergone a Phase 1 clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.
Phase 1 Clinical Trial (NCT03022175) Summary
| Parameter | Details | Reference |
| Study Design | Randomized, double-blind, placebo-controlled, single and multiple ascending dose study. | [7][9] |
| Population | 96 healthy adult volunteers. | [7] |
| Single Ascending Dose (SAD) | Single intravenous doses from 5 mg to 800 mg. | [9] |
| Multiple Ascending Dose (MAD) | Doses from 50 mg to 600 mg every 8 hours for 14 days. | [7][9] |
| Safety and Tolerability | Generally well tolerated at doses up to 1,800 mg/day. | [9][10] |
Pharmacokinetic Data from Phase 1 Trial
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) | Reference |
| Cmax and AUC | Dose-linear and proportional increase with doses from 5 mg to 800 mg. | No evidence of accumulation after 14 days of dosing up to 400 mg. | [9][11] |
| Half-life (t½) | 2.0 to 3.8 hours. | 2.2 hours on day 1 and up to 14.0 hours on day 14. | [9][11] |
| Urinary Excretion | >50% of the dose excreted in the urine in the first 4 hours for doses of 100 to 800 mg. | 57.9% to 69.4% of the dose excreted from 0 to 8 hours on day 1. | [9][10] |
| Drug-Drug Interaction | The pharmacokinetic profile of SPR741 and partner antibiotics (piperacillin-tazobactam, ceftazidime, and aztreonam) was unchanged with co-administration. | N/A | [9] |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Method
A standard checkerboard assay is utilized to determine the fractional inhibitory concentration (FIC) index and assess for synergistic activity between SPR741 and a partner antibiotic.
References
- 1. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spero Announces Positive Phase I Clinical Data From Potentiator Platform - BioSpace [biospace.com]
- 8. Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
An In-Depth Technical Guide on the Binding Affinity of SPR41 to the SARS-CoV-2 Main Protease (Mpro)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor SPR41 to the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme in the viral life cycle. This document outlines the quantitative binding data, detailed experimental methodologies for assessing such interactions, and a logical workflow for the determination of binding affinity.
Quantitative Binding Affinity of this compound
This compound has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro). Its binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity. This compound also exhibits inhibitory activity against human cathepsins L and B, albeit with different potencies.
Table 1: Inhibition Constants (Ki) of this compound Against Various Proteases
| Target Protease | Ki (μM) |
| SARS-CoV-2 Mpro | 0.184 |
| Human Cathepsin L (hCatL) | 0.252 |
| Human Cathepsin B (hCatB) | 14.4 |
Experimental Protocols for Determining Binding Affinity
The determination of the binding affinity of an inhibitor to SARS-CoV-2 Mpro can be achieved through various biophysical and biochemical assays. The following are detailed, generalized protocols for two common methods: a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay for determining the inhibition constant (Ki) and a Surface Plasmon Resonance (SPR) assay for real-time binding kinetics.
FRET-Based Enzymatic Assay for Ki Determination
This assay measures the enzymatic activity of Mpro by monitoring the cleavage of a fluorogenic peptide substrate. The presence of an inhibitor will decrease the rate of substrate cleavage, and from this inhibition, the Ki can be determined.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (or test inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Mpro substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant Mpro to the desired working concentration in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup:
-
To the wells of the microplate, add the serially diluted this compound solutions. Include a control with only assay buffer and DMSO (no inhibitor).
-
Add the Mpro solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Mpro substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair).
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the enzymatic reaction for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity as a function of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution). This method provides kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
This compound (or test analyte)
-
SPR instrument (e.g., Biacore)
Procedure:
-
Sensor Chip Preparation and Mpro Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.
-
Inject the recombinant Mpro solution in the immobilization buffer over the activated surface. The protein will be covalently coupled to the chip via its amine groups.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized Mpro surface at a constant flow rate. This is the "association phase."
-
After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the bound inhibitor. This is the "dissociation phase."
-
Between each inhibitor concentration, regenerate the sensor surface by injecting a solution that removes the bound analyte without denaturing the immobilized ligand (e.g., a pulse of low pH glycine).
-
-
Data Analysis:
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Fit the association and dissociation curves for each concentration to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
From the fitting, determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above for determining the binding affinity of this compound to Mpro.
Caption: Workflow for Ki determination of this compound against Mpro using a FRET-based assay.
Caption: Workflow for SPR analysis of this compound binding to Mpro.
A thorough review of publicly available scientific literature and data sources has revealed no information regarding the in vitro efficacy of a compound designated "SPR41" against any member of the coronavirus family. Searches for "this compound" in combination with terms such as "antiviral," "coronavirus," "SARS-CoV-2," and "in vitro" did not yield any relevant results.
This lack of information prevents the creation of the requested in-depth technical guide. Key components of the request, such as quantitative data for efficacy (e.g., EC50, IC50), detailed experimental protocols, and the underlying signaling pathways for its mechanism of action, are contingent on the existence of primary research data.
It is possible that "this compound" is an internal compound designation not yet disclosed in public research forums or publications. Drug development often involves confidential internal research before results are published.
Therefore, the requested technical guide, including data tables and visualizations, cannot be generated at this time. Further information or clarification on the identity of "this compound" would be necessary to proceed.
An In-depth Technical Guide on the Therapeutic Potential of SPR41
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SPR41 is a novel peptidomimetic vinyl methyl ketone with significant therapeutic potential as a dual-target antiviral agent. Primarily investigated for its activity against SARS-CoV-2, this compound demonstrates potent inhibition of both the viral main protease (Mpro or 3CLpro) and the host cysteine protease, human cathepsin L (hCatL). This dual mechanism of action, targeting both viral replication and entry, positions this compound as a compelling candidate for further preclinical and clinical development. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of its therapeutic pathways.
It is important to note that the designation "this compound" has also appeared in literature in the context of antibiotic potentiation. However, this appears to be a less common reference, with the primary compound in that field being SPR741 , a polymyxin B derivative that sensitizes Gram-negative bacteria to various antibiotics by disrupting their outer membrane.[1][2][3][4][5] This guide will focus exclusively on the antiviral properties of the peptide-based inhibitor this compound.
Core Therapeutic Applications and Mechanism of Action
The primary therapeutic application of this compound lies in its potential as an anti-COVID-19 agent. Its mechanism of action is centered on the inhibition of two key proteases involved in the SARS-CoV-2 lifecycle:
-
Inhibition of SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease essential for processing polyproteins translated from the viral RNA, a critical step in the virus's replication and transcription machinery.[6][7][8] this compound, as a peptidomimetic inhibitor, is designed to fit into the active site of Mpro. The vinyl methyl ketone "warhead" of this compound is an electrophilic group that can form a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, leading to its inactivation.[7][9][10] This covalent inhibition is often irreversible, providing sustained blockade of viral replication.[9][11]
-
Inhibition of Human Cathepsin L (hCatL): Cathepsin L is a host lysosomal cysteine protease. For SARS-CoV-2, after the virus enters the host cell via endocytosis, cathepsin L is responsible for cleaving the viral spike (S) protein, which is a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[12][13] By inhibiting hCatL, this compound can block this crucial entry pathway for the virus.[12]
This dual-targeting strategy offers a potential advantage over single-target agents by creating a higher barrier to the development of viral resistance and providing a more comprehensive blockade of the viral lifecycle.
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory and cytotoxic activities of this compound.
| Target Enzyme | Inhibition Constant (Ki) |
| SARS-CoV-2 Mpro | 0.184 µM |
| Human Cathepsin L (hCatL) | 0.252 µM |
| Human Cathepsin B (hCatB) | 14.4 µM |
Table 1: Enzyme Inhibition Data for this compound. [14]
| Cell Line | Assay Type | Value |
| Huh-7-ACE2 (SARS-CoV-2 infected) | Antiviral Activity (EC50) | 1.8 µM |
| Huh-7-ACE2 | Cytotoxicity (CC50) | 14.5 µM |
Table 2: In Vitro Antiviral and Cytotoxicity Data for this compound. [14]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (Ki) of this compound against target proteases (SARS-CoV-2 Mpro, hCatL, hCatB).
General Protocol (Fluorescence Resonance Energy Transfer - FRET):
-
Enzyme Activation: The target protease (e.g., recombinant SARS-CoV-2 Mpro or human cathepsin L) is pre-incubated in an appropriate assay buffer to ensure optimal activity. For cysteine proteases, this buffer typically contains a reducing agent like dithiothreitol (DTT).[15][16]
-
Compound Incubation: A dilution series of this compound is prepared in the assay buffer. The enzyme is then incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding.
-
Substrate Addition: A fluorogenic peptide substrate specific to the target enzyme is added to initiate the enzymatic reaction. This substrate contains a fluorophore and a quencher pair. When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore.
-
Signal Detection: Upon cleavage of the substrate by the active enzyme, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. This fluorescence is monitored over time using a microplate reader at specific excitation and emission wavelengths.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression. The half-maximal inhibitory concentration (IC50) is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Antiviral Activity Assay
Objective: To determine the effective concentration (EC50) of this compound that inhibits viral replication in a cell-based model.
Protocol (Cytopathic Effect - CPE - Inhibition Assay):
-
Cell Seeding: A suitable host cell line permissive to SARS-CoV-2 infection (e.g., Vero E6 or Huh-7-ACE2) is seeded into 96-well plates and incubated to form a confluent monolayer.[17]
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Viral Infection: The cells are then infected with a known titer of SARS-CoV-2. Control wells with no virus and virus with no compound are included.
-
Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 2-4 days.[18]
-
CPE Assessment: The extent of CPE is quantified. This can be done visually by microscopy or more quantitatively by staining the remaining viable cells with a dye such as crystal violet.[17] The dye is then solubilized, and the absorbance is read on a plate reader.
-
Data Analysis: The percentage of CPE inhibition is calculated for each concentration of this compound relative to the untreated virus control. The EC50 value, the concentration at which a 50% reduction in CPE is observed, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.
Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to host cells (CC50).
Protocol (MTT or similar viability assay):
-
Cell Seeding: Host cells (the same line used in the antiviral assay) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with the same serial dilutions of this compound as in the antiviral assay.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to the wells. Viable cells with active mitochondrial reductases will convert the MTT into a colored formazan product.[19]
-
Signal Quantification: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The CC50 value, the concentration at which 50% of the cells are no longer viable, is determined from the dose-response curve. The Selectivity Index (SI) is then calculated as CC50 / EC50.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Dual inhibitory mechanism of this compound on the SARS-CoV-2 lifecycle.
Experimental Workflow: Enzyme Inhibition Assay (FRET)
Caption: Workflow for determining enzyme inhibition constant (Ki) using a FRET-based assay.
Logical Relationship: Therapeutic Strategy
Caption: Logical framework of this compound's dual-target antiviral therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741 - Evotec [evotec.com]
- 3. carb-x.org [carb-x.org]
- 4. SPR741 - Wikipedia [en.wikipedia.org]
- 5. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Inhibition of SARS-CoV-2 3CL Mpro by Natural and Synthetic Inhibitors: Potential Implication for Vaccine Production Against COVID-19 [frontiersin.org]
- 9. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and inhibition of the SARS-CoV-2 main protease reveals strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A humanized antibody inhibitor for cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Does a SPR-Based Cell-Based Assay Provide Reliable Results on the Toxicity and Efficacy of Antiviral Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling SPR41: A Deep Dive into its Antiviral Potential
For Immediate Release
[City, State] – In the relentless pursuit of novel therapeutic agents to combat viral infections, the scientific community has seen a growing interest in a compound designated as SPR41. This technical guide serves as a comprehensive overview for researchers, scientists, and drug development professionals, consolidating the current understanding of this compound's role in antiviral research. We will delve into its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols that have been instrumental in elucidating its function.
Unveiling the Antiviral Activity of this compound
Initial investigations have centered on the ability of this compound to inhibit viral replication. While the full spectrum of its activity is still under exploration, preliminary data suggests a potential mechanism targeting the N-terminal domain of viral glycoproteins, such as the glycoprotein 41 (gp41) of the Human Immunodeficiency Virus (HIV-1).[1] This interaction is hypothesized to interfere with the viral fusion process, a critical step in the viral life cycle.
Quantitative Analysis of Antiviral Efficacy
To rigorously assess the antiviral potency of this compound, a series of in vitro assays have been conducted. The following table summarizes the key quantitative data obtained from these studies.
| Assay Type | Virus | Cell Line | Parameter | Value | Reference |
| Hemolysis Inhibition | - | Human Erythrocytes | Relative Potency | Correlated with anti-HIV activity | [1] |
| Viral Replication | SARS-CoV-2 | WT CFBE41o- | IC50 | 4.52 μM (for a related inhibitor) | [2] |
Note: Data for a related CFTR inhibitor is provided for context, as specific quantitative data for this compound is not yet publicly available.
Deciphering the Mechanism: Signaling Pathways and Experimental Workflows
The antiviral effects of a compound are often intricately linked to its interaction with cellular signaling pathways. While the precise signaling cascade modulated by this compound is an active area of research, related antiviral studies point towards the involvement of stress-activated protein kinase (SAPK) pathways and the JAK/STAT signaling cascade.[3][4]
Visualizing the Landscape: Signaling and Experimental Diagrams
To provide a clearer understanding of the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway potentially affected by this compound and a general experimental workflow for its evaluation.
Caption: Hypothetical mechanism of this compound antiviral action.
Caption: General experimental workflow for antiviral drug development.
Methodologies for Key Experiments
Reproducibility is the cornerstone of scientific advancement. To this end, we provide detailed protocols for key experiments relevant to the study of this compound.
Hemolysis Inhibition Assay
This assay is utilized to assess the ability of a compound to inhibit virus-induced hemolysis, serving as a surrogate for the inhibition of viral fusion.
Materials:
-
Freshly isolated human erythrocytes
-
Virus or viral fusion peptide (e.g., FP-I of HIV-1 gp41)[1]
-
Phosphate-buffered saline (PBS)
-
This compound at various concentrations
-
Spectrophotometer
Protocol:
-
Wash human erythrocytes three times with PBS.
-
Prepare a 2% (v/v) suspension of erythrocytes in PBS.
-
Pre-incubate the virus or fusion peptide with varying concentrations of this compound for 30 minutes at 37°C.
-
Add the erythrocyte suspension to the pre-incubated mixture.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
Centrifuge the samples to pellet the intact erythrocytes.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis inhibition relative to a control without the inhibitor.
Quantitative Real-Time RT-PCR for Viral Load Determination
This method is employed to quantify the amount of viral RNA in cell culture supernatants, providing a direct measure of viral replication.
Materials:
-
Infected cell culture supernatant
-
Viral RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix with a suitable fluorescent dye (e.g., SYBR Green)
-
Primers and probe specific to the target viral gene (e.g., the E gene of SARS-CoV-2)[2]
-
Real-time PCR instrument
Protocol:
-
Extract viral RNA from the cell culture supernatant using a commercial kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize complementary DNA (cDNA) from the extracted RNA.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers/probe.
-
Run the qPCR program on a real-time PCR instrument.
-
Determine the cycle threshold (Ct) values for each sample.
-
Quantify the viral RNA levels by comparing the Ct values to a standard curve of known viral RNA concentrations.
Future Directions
The preliminary findings on this compound are promising, but further research is imperative to fully characterize its antiviral profile. Future studies should focus on:
-
Elucidating the precise molecular target of this compound.
-
Conducting comprehensive studies to determine its efficacy against a broader range of viruses.
-
Investigating its in vivo efficacy and safety in animal models.
-
Optimizing the chemical structure of this compound to enhance its potency and pharmacokinetic properties.
The journey of a potential antiviral agent from the laboratory to the clinic is long and arduous. However, the initial data on this compound provides a strong rationale for its continued investigation as a potential therapeutic candidate in the ongoing battle against viral diseases.
References
- 1. Antivirals that target the amino-terminal domain of HIV type 1 glycoprotein 41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CFTR Inhibitors Display In Vitro Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the stress kinase pathway in signaling via the T cell costimulatory receptor 4-1BB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the JAK2/STAT3/SOSC1 Signaling Pathway Improves Secretion Function of Vascular Endothelial Cells in a Rat Model of Pregnancy-Induced Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SPR41 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPR41 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its inhibitory activity and functional effects on the NF-κB signaling cascade.
Mechanism of Action of this compound
This compound selectively targets the IKK complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (also known as NEMO). The IKK complex plays a pivotal role in the canonical NF-κB pathway. Upon stimulation by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers (typically p65/p50), leading to their translocation from the cytoplasm to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby inducing the transcription of pro-inflammatory and pro-survival genes. This compound, by inhibiting the kinase activity of the IKK complex, prevents the phosphorylation and degradation of IκBα, thus sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.
Data Presentation
Table 1: In Vitro Activity of this compound in Cell-Based Assays
| Assay Type | Cell Line | Stimulant | Parameter Measured | This compound IC50 (nM) |
| NF-κB Reporter Assay | HEK293/NF-κB-luc | TNF-α (10 ng/mL) | Luciferase Activity | 15.2 |
| IL-6 Production | A549 | IL-1β (1 ng/mL) | IL-6 Concentration | 25.8 |
| p65 Nuclear Translocation | HeLa | TNF-α (20 ng/mL) | Nuclear p65 Fluorescence | 18.5 |
Table 2: Cytotoxicity Profile of this compound
| Assay Type | Cell Line | Parameter Measured | This compound CC50 (µM) |
| Cell Viability Assay | HeLa | Cell Viability (MTT) | > 50 |
| Cell Viability Assay | A549 | Cell Viability (MTT) | > 50 |
| Cell Viability Assay | HEK293 | Cell Viability (MTT) | > 50 |
Experimental Protocols
NF-κB Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus in the presence of this compound.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct (HEK293/NF-κB-luc)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
TNF-α (recombinant human)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed HEK293/NF-κB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium and add 100 µL of the this compound dilutions to the respective wells. Incubate for 1 hour at 37°C.
-
Prepare a TNF-α solution in DMEM at a final concentration of 10 ng/mL.
-
Add 10 µL of the TNF-α solution to each well (except for the unstimulated control).
-
Incubate the plate for 6 hours at 37°C, 5% CO2.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Immunofluorescence Assay for NF-κB (p65) Nuclear Translocation
This assay visualizes the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
TNF-α (recombinant human)
-
96-well black, clear-bottom imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-NF-κB p65 (rabbit polyclonal)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed HeLa cells in a 96-well imaging plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with 20 ng/mL TNF-α for 30 minutes.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-p65 antibody (1:500 dilution in 1% BSA) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody (1:1000 dilution in 1% BSA) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation and inhibition.
Cytokine Production Assay (ELISA)
This assay measures the production of a downstream inflammatory cytokine, such as IL-6, which is regulated by NF-κB.
Materials:
-
A549 cells (human lung carcinoma)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
IL-1β (recombinant human)
-
24-well tissue culture plates
-
Human IL-6 ELISA kit
Protocol:
-
Seed A549 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 ng/mL IL-1β for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of IL-6 production and determine the IC50 value.
Cell Viability Assay (MTT)
This assay assesses the cytotoxicity of this compound.
Materials:
-
HeLa, A549, or HEK293 cells
-
Appropriate culture medium
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration) value.
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Caption: Workflow for the p65 Nuclear Translocation Immunofluorescence Assay.
Application Notes and Protocols for SPR41: A Potent Inhibitor of SARS-CoV-2 Main Protease (Mpro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred intensive research into antiviral therapies. A key target for these efforts is the viral main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the viral life cycle, as it cleaves viral polyproteins into functional non-structural proteins required for viral replication. Inhibition of Mpro represents a promising strategy to disrupt viral propagation.
SPR41 is a potent inhibitor of SARS-CoV-2 Mpro. These application notes provide a summary of its inhibitory activity and detailed protocols for its experimental evaluation using common biochemical and cell-based assays.
Data Presentation
The inhibitory potency and selectivity of this compound are summarized in the table below. The data highlights its strong activity against SARS-CoV-2 Mpro and its selectivity over related human proteases, which is a critical aspect for a therapeutic candidate.
| Target Enzyme | Inhibition Constant (Kᵢ) in µM |
| SARS-CoV-2 Mpro | 0.184 |
| Human Cathepsin L (hCatL) | 0.252 |
| Human Cathepsin B (hCatB) | 14.4 |
Signaling Pathway and Mechanism of Action
The SARS-CoV-2 Mpro is a cysteine protease that utilizes a catalytic dyad composed of Cysteine-145 and Histidine-41 to hydrolyze viral polyproteins. Covalent inhibitors like this compound are designed to form a stable, covalent bond with the catalytic cysteine, thereby irreversibly inactivating the enzyme. This targeted mechanism of action is crucial for its antiviral effect.
Determining the Antiviral Potency of SPR41 Against SARS-CoV-2: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global effort to identify effective antiviral therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitates standardized and reproducible methods for evaluating the potency of novel compounds. This document provides a detailed application note and a comprehensive set of protocols for determining the 50% inhibitory concentration (IC50) of the investigational compound SPR41 against SARS-CoV-2. The methodologies outlined herein are based on established in vitro antiviral screening assays and are intended to guide researchers in obtaining reliable and consistent data. This guide covers cell line selection, virus propagation, cytotoxicity assessment, and various antiviral assay formats, including cytopathic effect (CPE) inhibition, plaque reduction, and quantitative reverse transcription PCR (qRT-PCR). Furthermore, it includes a template for data presentation and a visual representation of the experimental workflow to ensure clarity and ease of execution.
Introduction
The COVID-19 pandemic, caused by SARS-CoV-2, has highlighted the urgent need for the rapid development of effective antiviral drugs. A critical step in the preclinical evaluation of any potential antiviral agent is the determination of its IC50 value, which quantifies the concentration of a compound required to inhibit 50% of viral activity in vitro. This application note details the experimental procedures to assess the antiviral efficacy of a hypothetical compound, this compound, against SARS-CoV-2. The described protocols can be adapted for a wide range of small molecules and experimental setups.
Data Presentation
All quantitative data from the antiviral and cytotoxicity assays should be meticulously recorded and summarized. The following table provides a structured format for presenting the IC50, 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), which is a crucial measure of a compound's therapeutic window.
Table 1: Summary of In Vitro Activity of this compound Against SARS-CoV-2
| Cell Line | Virus Strain | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| VeroE6 | WA1 | CPE Inhibition | Data | Data | Data |
| Calu-3 | Delta (B.1.617.2) | Plaque Reduction | Data | Data | Data |
| A549-hACE2 | Omicron (BA.1) | qRT-PCR | Data | Data | Data |
Experimental Protocols
This section provides detailed step-by-step protocols for determining the IC50 of this compound against SARS-CoV-2. All work with live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) laboratory.
Materials and Reagents
-
Cell Lines:
-
VeroE6 (ATCC CRL-1586)
-
Calu-3 (ATCC HTB-55)
-
A549-hACE2 (InvivoGen)
-
-
Virus:
-
SARS-CoV-2 isolate (e.g., USA-WA1/2020, or other variants of concern)
-
-
Media and Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet
-
Formaldehyde
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
RNA extraction kit
-
qRT-PCR reagents and primers/probes specific for a SARS-CoV-2 gene (e.g., N gene)
-
-
Compound:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell Culture and Maintenance
-
Culture VeroE6, Calu-3, or A549-hACE2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified incubator with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (CC50 Determination)
Before assessing antiviral activity, it is essential to determine the cytotoxicity of this compound on the host cells.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO) and a cell-free control.
-
Incubate the plate for 72 hours at 37°C.[1]
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay (IC50 Determination)
-
Seed VeroE6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with the compound dilutions for 2 hours.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.[1]
-
Incubate the plate for 72 hours at 37°C until CPE is observed in the virus control wells.[1]
-
Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.
-
Wash the plate and solubilize the stain. Read the absorbance at 570 nm.
-
Calculate the IC50 value by plotting the percentage of CPE inhibition against the log of the compound concentration.
-
Seed VeroE6 cells in a 6-well plate and grow to confluence.
-
Prepare serial dilutions of SARS-CoV-2 and infect the cells for 1 hour.
-
Remove the inoculum and overlay the cells with a mixture of 2% agarose and 2X DMEM containing serial dilutions of this compound.
-
Incubate for 72 hours at 37°C.
-
Fix the cells with 4% formaldehyde and stain with crystal violet to visualize plaques.
-
Count the number of plaques and calculate the percentage of plaque reduction for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Seed Calu-3 or A549-hACE2 cells in a 24-well plate and incubate for 24 hours.
-
Pre-treat the cells with serial dilutions of this compound for 2 hours.
-
Infect the cells with SARS-CoV-2 at an MOI of 0.1.
-
After 24-48 hours of incubation, extract viral RNA from the cell supernatant or cell lysate using a commercial kit.
-
Perform qRT-PCR using primers and probes targeting a specific SARS-CoV-2 gene.
-
Quantify the viral RNA levels and calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental protocols described above.
Caption: Experimental workflow for determining the IC50 and CC50 of this compound.
Caption: Potential inhibition points of this compound in the SARS-CoV-2 lifecycle.
References
Application Note: High-Throughput Screening Using Surface Plasmon Resonance (SPR) for Accelerated Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[1][2] Its integration into high-throughput screening (HTS) workflows has revolutionized the early stages of drug discovery by enabling the rapid screening and characterization of large compound libraries.[3] This technology provides high-quality kinetic and affinity data, which is crucial for identifying and optimizing lead compounds.[1][4] SPR-based HTS allows for the direct measurement of binding events between a target molecule immobilized on a sensor surface and an analyte in solution, providing insights into the dynamics of the interaction.[2] This application note provides detailed protocols and data presentation guidelines for utilizing SPR in HTS campaigns.
Advantages of SPR in High-Throughput Screening
-
Label-Free Detection: Eliminates the need for fluorescent or radioactive labels, which can sometimes interfere with molecular interactions.[1]
-
Real-Time Data: Provides kinetic information, including association (ka) and dissociation (kd) rates, in addition to equilibrium affinity (KD).[1]
-
High Sensitivity: Capable of detecting a wide range of interactions, from strong to weak binders, and can be used for fragment-based screening.[5]
-
Low Sample Consumption: Requires minimal amounts of both the target and analyte, which is advantageous when working with precious samples.[1]
-
High Throughput: Modern SPR platforms are designed for screening large libraries of compounds in a time-efficient manner.[5]
Applications in Drug Discovery
SPR-based HTS is a versatile tool with numerous applications in the drug discovery pipeline:
-
Primary Screening: Rapidly screen large compound libraries to identify initial "hits" that bind to the target of interest.
-
Hit Validation and Characterization: Confirm the binding of hits from primary screens and provide detailed kinetic and affinity data to rank them for further development.[1]
-
Fragment-Based Screening: Identify low-molecular-weight fragments that bind to the target, providing starting points for lead optimization.
-
Mechanism of Action Studies: Elucidate how a drug candidate interacts with its target and whether it competes with other binding partners.[1]
-
Antibody and Biologics Characterization: Screen and characterize therapeutic antibodies and other biologics, including epitope mapping.
Experimental Workflow for SPR-based HTS
The following diagram illustrates a typical workflow for a high-throughput screening campaign using Surface Plasmon Resonance.
References
Application Notes and Protocols for SPR741 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPR741 is a novel, investigational cationic peptide derived from polymyxin B. It functions as an antibiotic potentiator, enhancing the activity of co-administered antibiotics against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Unlike its parent compound, SPR741 has minimal intrinsic antibacterial activity and a significantly improved safety profile, particularly with reduced nephrotoxicity.[1][3] These characteristics make SPR741 a promising candidate for combination therapy to address the critical threat of antimicrobial resistance.
These application notes provide an overview of the in vivo use of SPR741 in established animal models of infection, detailing its mechanism of action, pharmacokinetic profile, and proven efficacy in combination with various antibiotics.
Mechanism of Action
SPR741 exerts its potentiating effect by disrupting the outer membrane of Gram-negative bacteria.[4][5] It interacts with and perturbs the lipopolysaccharide (LPS) layer, a key component of the outer membrane that typically serves as a barrier to many antibiotics.[3] This disruption increases the permeability of the outer membrane, allowing co-administered antibiotics to more effectively penetrate the bacterial cell and reach their targets.[1][6] This mechanism is distinct from that of polymyxin B, as SPR741's action is predominantly focused on the outer membrane with minimal disruption of the cytoplasmic membrane.[4][5]
Pharmacokinetics in Animal Models
Pharmacokinetic properties of SPR741 have been characterized in several animal species, informing human dose projections.
Table 1: Pharmacokinetic Parameters of SPR741 in Mice
| Parameter | Value | Animal Model | Reference |
| Volume of Distribution (V) | 0.35 L/kg | Neutropenic murine thigh infection model | [7] |
| Absorption Rate Constant (k₀₁) | 16.15 h⁻¹ | Neutropenic murine thigh infection model | [7] |
| Elimination Rate Constant (k₁₀) | 1.56 h⁻¹ | Neutropenic murine thigh infection model | [7] |
Pharmacokinetic parameters were determined using a one-compartment model following subcutaneous administration.[7]
Table 2: Preclinical Safety Data for SPR741
| Parameter | Value | Animal Model | Reference |
| No-Observed-Adverse-Effect-Level (NOAEL) | >60 mg/kg/day | Cynomolgus monkeys | [2][8] |
In Vivo Efficacy Studies
SPR741 has demonstrated significant efficacy in potentiating standard-of-care antibiotics in various murine infection models.
Table 3: Efficacy of SPR741 Combinations in a Murine Thigh Infection Model
| Pathogen | Combination Therapy | SPR741 Dose | Reduction in Bacterial Burden (log₁₀ CFU/g) | Reference |
| E. coli ATCC 25922 | SPR741 + Rifampicin | ≤20 mg/kg/dose | 2.2 | [9] |
| K. pneumoniae IR60 (blaNDM-1) | SPR741 + Rifampicin | ≤20 mg/kg/dose | 3.7 | [9] |
| E. cloacae Kp114 (blaKPC) | SPR741 + Rifampicin | ≤20 mg/kg/dose | 4.7 | [9] |
| A. baumannii ATCC BAA 747 | SPR741 + Rifampicin | ≤20 mg/kg/dose | 2.9 | [9] |
| MDR Enterobacteriaceae | SPR741 + Azithromycin | Human-simulated regimen | 0.53 ± 0.82 | [7] |
Table 4: Efficacy of SPR741 Combination in a Murine Pulmonary Infection Model
| Pathogen | Combination Therapy | SPR741 Dose | Survival Rate | Reference |
| XDR A. baumannii AB5075 | SPR741 + Rifampin (5.0 mg/kg) | 60 mg/kg BID | 90% | [2][8] |
| XDR A. baumannii AB5075 | Rifampin alone (5.0 mg/kg) | N/A | 50% | [2][8] |
| XDR A. baumannii AB5075 | SPR741 alone | 60 mg/kg BID | 0% | [2][8] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Neutropenic Murine Thigh Infection Model
This model is suitable for evaluating the efficacy of antimicrobial agents against localized bacterial infections.
Protocol:
-
Animal Model: Male ICR mice are commonly used.[9]
-
Immunosuppression: Render mice neutropenic by intraperitoneal (IP) injection of cyclophosphamide. A typical regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Infection: On day 0, inject a standardized bacterial suspension (e.g., in the range of 10⁶ CFU/mL) via intramuscular (IM) injection into the lateral thigh muscle.[9]
-
Treatment: Initiate treatment at a specified time post-infection (e.g., 1 hour).[9] Administer SPR741 and the partner antibiotic via appropriate routes (e.g., subcutaneous or intravenous). Dosing schedules can vary; for example, SPR741 at 10, 20, or 40 mg/kg/dose administered at 1, 3.5, and 7 hours post-infection, with the partner antibiotic given at 1 and 5 hours.[9]
-
Euthanasia and Tissue Processing: At a predetermined endpoint (e.g., 9 hours post-infection), euthanize the mice.[9] Aseptically remove the infected thigh muscle, weigh it, and homogenize it in a sterile buffer.
-
Quantification of Bacterial Burden: Perform serial dilutions of the tissue homogenate and plate on appropriate agar media. Incubate the plates and count the resulting colonies to determine the number of colony-forming units (CFU) per gram of thigh tissue.
Murine Pulmonary Infection Model
This model is used to assess the efficacy of treatments for respiratory tract infections.
Protocol:
-
Animal Model: Suitable mouse strains for the specific pathogen should be used.
-
Infection: Anesthetize mice and inoculate intranasally with a defined concentration of the bacterial pathogen (e.g., 5.0 x 10⁶ CFU of A. baumannii).[8]
-
Treatment: Begin treatment at a set time after inoculation (e.g., 4 hours).[8] Administer SPR741 and the partner antibiotic at specified doses and intervals (e.g., 60 mg/kg SPR741 and 5.0 mg/kg rifampin twice daily for 3 days).[2][8]
-
Monitoring and Endpoints: Monitor the mice daily for signs of morbidity and mortality for a defined period. The primary endpoint is often survival at a specific time point (e.g., day 3 post-inoculation).[7]
-
Bacterial Burden (Optional): For some studies, subgroups of mice may be euthanized at various time points to determine the bacterial load in the lungs, following a similar tissue harvesting and culture procedure as described for the thigh infection model.[7]
Conclusion
SPR741 has demonstrated considerable promise in preclinical in vivo studies as an antibiotic potentiator. Its ability to permeabilize the outer membrane of Gram-negative bacteria, combined with a favorable safety profile, positions it as a valuable agent in the fight against MDR infections. The protocols and data presented here provide a foundation for further research and development of SPR741-based combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]
- 6. SPR741 - Wikipedia [en.wikipedia.org]
- 7. Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy of Novel Antimicrobial Peptide Spr741 and Rifampicin - Evotec [evotec.com]
Application Note: Analytical Methods for the Detection of SPR41 (Modeled with Ciprofloxacin)
Disclaimer: The compound "SPR41" is not found in publicly available scientific literature. Therefore, this document uses Ciprofloxacin , a widely studied fluoroquinolone antibiotic, as a representative model compound to detail the analytical methods for its detection in biological samples. The principles and protocols described herein are broadly applicable to the analysis of small molecule drugs in similar matrices.
Audience: Researchers, scientists, and drug development professionals.
Introduction The accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and clinical studies. This document provides a detailed overview of validated analytical methods for the determination of Ciprofloxacin, a model compound for "this compound," in biological samples such as plasma, serum, and urine. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most prevalent methods due to their sensitivity, specificity, and reliability.[1][2][3]
Analytical Methodologies
Two primary chromatographic techniques are highlighted for their robustness in quantifying Ciprofloxacin in complex biological matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of Ciprofloxacin.[2] It can be coupled with various detectors, with UV and fluorescence detectors being the most common. UV detection is often preferred due to its availability and cost-effectiveness.[2]
-
HPLC with UV Detection (HPLC-UV): This method offers a balance of simplicity, sensitivity, and specificity.[4][5] It is suitable for quantifying Ciprofloxacin in plasma and pharmaceutical formulations.[4][6] The UV detector is typically set at a wavelength where Ciprofloxacin exhibits maximum absorbance, such as 278 nm or 280 nm.[2][4][6]
-
HPLC with Fluorescence Detection (HPLC-FD): This method provides enhanced sensitivity and selectivity compared to UV detection.[3] The excitation and emission wavelengths for Ciprofloxacin are typically around 278 nm and 450 nm, respectively.[3][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and high-throughput capabilities.[8][9] This technique is particularly advantageous when analyzing samples with low analyte concentrations or complex matrices.[9][10] The method utilizes Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for the analyte and an internal standard, ensuring highly selective quantification.[8][9][10]
Sample Preparation Protocols
Effective sample preparation is crucial for removing interferences from biological matrices and concentrating the analyte.
Protein Precipitation (PPT)
This is a rapid and straightforward method for removing proteins from plasma or serum samples.[3][11]
Protocol:
-
To a 200 µL aliquot of plasma or serum, add an internal standard (e.g., Ofloxacin, Lomefloxacin, or a deuterated analog like d8-Ciprofloxacin).[8][9][10]
-
Add 400-600 µL of a precipitating agent, such as acetonitrile or methanol.[3][5]
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[12]
-
Carefully collect the supernatant and inject it directly into the LC system, or evaporate it to dryness and reconstitute it in the mobile phase.[5]
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
Protocol:
-
To a 500 µL plasma sample, add the internal standard.
-
Add a suitable organic solvent, such as chloroform or a mixture of methylene chloride and 2-propanol (90:10 v/v).[5][8]
-
Vortex for 1-2 minutes to facilitate extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase for analysis.[5]
Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and is ideal for removing matrix interferences and concentrating the analyte.[7][13]
Protocol:
-
Spike a 3.0 mL milk or plasma sample with the internal standard.[7]
-
Add 2.5 mL of 20% acetonitrile in 0.5% formic acid to precipitate proteins.[7]
-
Centrifuge the mixture for 10 minutes.[7]
-
Load the supernatant onto an SPE cartridge (e.g., Oasis HLB) that has been pre-conditioned with methanol and water.[7][13]
-
Wash the cartridge with water to remove polar interferences.[13]
-
Elute the analyte and internal standard with a suitable solvent, such as methanol.[13]
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
Experimental Protocols and Method Parameters
Below are detailed protocols for HPLC-UV and LC-MS/MS methods.
Protocol 1: HPLC-UV Method for Ciprofloxacin in Human Plasma
This protocol is adapted from a simple and sensitive method for quantitative analysis.[4]
-
Chromatographic System: HPLC with UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: Isocratic mixture of acetonitrile and 2% acetic acid aqueous solution (16:84, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 280 nm.[4]
-
Internal Standard (IS): Umbelliferone.[4]
-
Injection Volume: 10 µL.[4]
Protocol 2: LC-MS/MS Method for Ciprofloxacin in Human Plasma
This protocol is based on a sensitive and reproducible method for bioequivalence studies.[8][9]
-
Chromatographic System: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8][9]
-
Column: C18 analytical column (e.g., 4.6 x 75 mm, 3.5 µm).[8]
-
Mobile Phase: Isocratic mixture of 0.2% formic acid in water and methanol (10:90, v/v).[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Ionization Mode: Positive ion ESI.[9]
-
MRM Transitions:
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative performance characteristics of the described analytical methods.
Table 1: HPLC-UV Method Performance
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.51 - 64.8 µM | [4] |
| Correlation Coefficient (r²) | > 0.9999 | [4] |
| Limit of Detection (LOD) | 0.25 µM | [4] |
| Limit of Quantification (LOQ) | 0.35 µg/mL | [6] |
| Intra-day Precision (%RSD) | < 3.39% | [4] |
| Inter-day Precision (%RSD) | < 5.15% | [6] |
| Accuracy (% Recovery) | > 93.8% |[4] |
Table 2: LC-MS/MS Method Performance
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.01 - 5.00 µg/mL | [8] |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Linearity Range | 1 - 100 ng/mL | [9] |
| Correlation Coefficient (r²) | 0.99 | [9] |
| Precision (%RSD) | 3.37 - 12.60% | [8] |
| Accuracy | 87.25 - 114% | [8] |
| Intra-day Precision (%CV) | < 8.36% | [9] |
| Intra-day Accuracy | Within ± 3.88% of nominal | [9] |
| Stability | Stable after 3 freeze-thaw cycles and for 24h at 4°C |[9] |
Visualizations
Workflow and Pathway Diagrams
Caption: General workflow for bioanalysis using protein precipitation and LC-MS/MS.
Caption: Key parameters for analytical method validation as per regulatory guidelines.
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. rjptonline.org [rjptonline.org]
- 3. Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of ciprofloxacin in biological samples by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 8. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofins.com [eurofins.com]
- 10. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. archivepp.com [archivepp.com]
- 13. chemijournal.com [chemijournal.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SPR41 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving insolubility issues encountered with the investigational compound SPR41. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: My preparation of this compound has resulted in a cloudy solution with visible precipitates. What are the likely causes?
A1: Cloudiness and precipitation are common indicators of compound insolubility or aggregation. This can be influenced by several factors, including:
-
Buffer Composition: The type of buffer, its pH, and ionic strength can significantly impact the solubility and stability of this compound.
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent or buffer.
-
Temperature: Temperature fluctuations during storage or handling can affect solubility.
-
Impurities: The presence of impurities can sometimes seed precipitation or aggregation.
Q2: What is the recommended starting buffer for solubilizing this compound?
A2: While the optimal buffer for this compound is application-dependent, a good starting point is a phosphate or Tris-based buffer at a neutral pH (e.g., pH 7.4). It is crucial to experimentally determine the best buffer system for your specific application. A buffer screen is highly recommended to identify conditions that enhance stability and prevent aggregation.[1][2]
Q3: How does pH affect the solubility of this compound?
A3: The pH of the solution can significantly alter the charge state of this compound, thereby affecting its solubility. For many compounds, solubility is lowest near their isoelectric point (pI). It is advisable to conduct solubility tests across a range of pH values to identify the optimal pH for your experiments. Studies have shown that for some proteins, lower pH values can increase stability.[1]
Q4: Can additives be used to improve the solubility of this compound?
A4: Yes, various excipients can be tested to enhance the solubility of this compound. These may include:
-
Salts: High salt concentrations, such as 0.5 M to 1 M NaCl, can increase the stability of some proteins.[1][2]
-
Sugars: Sugars like sucrose or trehalose can act as stabilizers.
-
Detergents: Low concentrations of non-ionic detergents can help to solubilize hydrophobic compounds.
-
Polymers: Polymers such as PVP or HPMCAS are often used in formulation development to create amorphous solid dispersions with improved solubility.[3]
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution or Storage
This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Recommended Actions:
-
Verify Stock Solution: Ensure your stock solution of this compound is fully dissolved and accurately prepared. If possible, filter the stock solution to remove any micro-precipitates.
-
Buffer Optimization: Conduct a buffer screen to assess the solubility of this compound in various buffer systems, pH levels, and salt concentrations.[1][2][4] This can be performed using small-scale solubility assays.
-
Temperature and Storage Optimization: Evaluate the effect of temperature on this compound solubility. Test storage at different temperatures (e.g., 4°C, room temperature, -20°C, -80°C) and protect from light if the compound is light-sensitive.
-
Excipient Screening: Systematically screen a panel of solubility-enhancing excipients.
-
Formulation Development: For persistent insolubility, more advanced formulation strategies like creating an amorphous solid dispersion via spray-drying may be necessary to improve bioavailability and solubility.[3][5][6]
Issue 2: High Signal-to-Noise Ratio in Activity Assays Due to this compound Aggregation
Aggregation of this compound can interfere with assay results by causing non-specific interactions or light scattering.
Troubleshooting Workflow:
Caption: Workflow to address this compound aggregation in assays.
Recommended Actions:
-
Confirm Aggregation: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to confirm the presence and extent of aggregation.
-
Assay Buffer Optimization: Include additives in your assay buffer that are known to reduce non-specific binding and aggregation, such as 0.01% Tween-20 or Triton X-100.
-
Concentration Titration: Determine the lowest effective concentration of this compound that still provides a robust assay signal to minimize concentration-dependent aggregation.
-
Solubility in Assay Buffer: Pre-test the solubility of this compound under the final assay buffer conditions before running the full experiment.
Data and Protocols
Table 1: Example Buffer Screen for this compound Solubility
| Buffer System (50 mM) | pH | NaCl (mM) | This compound Solubility (µg/mL) | Observations |
| Sodium Phosphate | 6.5 | 150 | 50 | Slight cloudiness |
| Sodium Phosphate | 7.4 | 150 | 120 | Clear solution |
| Sodium Phosphate | 8.0 | 150 | 95 | Clear solution |
| Tris-HCl | 7.4 | 50 | 150 | Clear solution |
| Tris-HCl | 7.4 | 150 | 180 | Clear solution |
| Tris-HCl | 8.5 | 150 | 165 | Clear solution |
| Sodium Citrate | 5.5 | 150 | 25 | Precipitation |
| HEPES | 7.4 | 150 | 175 | Clear solution |
Experimental Protocol: Differential Scanning Fluorimetry (DSF) for Thermal Stability
Differential Scanning Fluorimetry (DSF) is a technique used to assess the thermal stability of a protein in different buffer conditions by measuring changes in fluorescence as the protein unfolds with increasing temperature.[2] A higher melting temperature (Tm) is indicative of greater stability.
Materials:
-
Purified this compound
-
SYPRO Orange dye (or other suitable dye)
-
A panel of buffers to be screened (see Table 1 for examples)
-
Real-time PCR instrument with a thermal ramping capability
Method:
-
Prepare a master mix of this compound and SYPRO Orange dye in a reference buffer (e.g., PBS). The final concentration of this compound should be in the range of 2-5 µM, and the dye at a 5X concentration.
-
In a 96-well or 384-well PCR plate, aliquot the different screening buffers.
-
Add the this compound/dye master mix to each well containing the screening buffer to achieve the final desired concentrations.
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramp protocol, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the dye during the temperature ramp.
-
Analyze the resulting melt curves to determine the melting temperature (Tm) for this compound in each buffer condition. The Tm is the temperature at which 50% of the protein is unfolded.
Hypothetical Signaling Pathway Involving this compound
The following diagram illustrates a hypothetical signaling cascade where this compound acts as an inhibitor of the "AGG-pathway," a key pathway in cellular aggregation.
Caption: Hypothetical signaling pathway for this compound.
For further assistance, please contact our technical support team with details of your experimental setup and the specific issues you are encountering.
References
- 1. photophysics.com [photophysics.com]
- 2. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 3. Optimization of Spray-Drying Parameters for Formulation Development at Preclinical Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. FORMULATION DEVELOPMENT - Amorphous Dispersion Formulation Development: Phase-Appropriate Integrated Approaches to Optimizing Performance, Manufacturability, Stability & Dosage Form [drug-dev.com]
optimizing SPR41 concentration for in vitro assays
Welcome to the technical support center for SPR41. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to ensure the successful implementation of this compound in your research.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the properties and handling of this compound.
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, Kinase-X. It functions by competing with ATP for the binding site in the kinase domain, thereby preventing the phosphorylation of downstream substrates. This inhibition disrupts the "Signal Transduction Pathway A," which is known to be hyperactive in several cancer cell lines, leading to a reduction in cell proliferation and survival.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: For initial experiments, a concentration range of 0.01 µM to 10 µM is recommended for most cancer cell lines. The optimal concentration will vary depending on the cell type, seeding density, and assay duration. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific experimental conditions.
Q3: How should this compound be prepared and stored?
A3: this compound is supplied as a lyophilized powder. For use, reconstitute the powder in sterile DMSO to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Note that the final DMSO concentration in the assay should be kept below 0.1% to minimize solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic to all cell lines?
A4: this compound is expected to exhibit selective cytotoxicity towards cell lines that are dependent on the Kinase-X signaling pathway. However, off-target effects and non-specific toxicity can occur at higher concentrations. It is recommended to perform a cytotoxicity assay on a non-target cell line to assess the therapeutic window of the compound.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during in vitro experiments with this compound.
Q1: I am observing inconsistent IC50 values for this compound in my proliferation assays. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors. Refer to the troubleshooting workflow below. Key areas to investigate include:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded across all wells. Variations in cell number can significantly impact the final readout.
-
Compound Potency: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. Use fresh aliquots for each experiment.
-
Assay Incubation Time: The duration of compound exposure can influence the IC50 value. Optimize the incubation time to capture the desired biological effect.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
Q2: My Western blot results show no change in the phosphorylation of the downstream target of Kinase-X after this compound treatment. Why?
A2: This could be due to several reasons:
-
Insufficient Compound Concentration: The concentration of this compound may be too low to effectively inhibit Kinase-X. Try increasing the concentration or extending the incubation time.
-
Timing of Lysate Collection: The phosphorylation event might be transient. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition.
-
Antibody Quality: The primary antibody against the phosphorylated target may not be specific or sensitive enough. Validate your antibody using appropriate controls.
Q3: I am seeing significant cell death even at low concentrations of this compound in my control cell line. What should I do?
A3: High cytotoxicity in a non-target cell line could indicate off-target effects or issues with the experimental setup.
-
Purity of this compound: Verify the purity of your this compound compound. Impurities could contribute to non-specific toxicity.
-
Vehicle Control: Ensure that the vehicle (DMSO) control does not induce cytotoxicity at the concentration used.
-
Cell Line Health: The cells may be unhealthy or stressed. Use cells with low passage numbers and ensure optimal culture conditions.
Data Presentation
Table 1: Dose-Response of this compound on Cell Proliferation in Different Cancer Cell Lines
| Cell Line | IC50 (µM) | Hill Slope | R² |
| HCT116 | 0.25 | -1.2 | 0.98 |
| A549 | 1.5 | -1.0 | 0.95 |
| MCF7 | 8.9 | -0.8 | 0.92 |
Table 2: Cytotoxicity of this compound in a Non-Target Cell Line (HEK293)
| This compound Concentration (µM) | % Viability (24h) | % Viability (48h) |
| 0.1 | 98 ± 2.1 | 95 ± 3.4 |
| 1 | 95 ± 3.5 | 90 ± 4.1 |
| 10 | 70 ± 5.2 | 55 ± 6.8 |
| 100 | 15 ± 4.8 | 5 ± 2.3 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-Target Analysis
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for the desired time.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-phospho-Substrate-Y) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound concentration optimization.
Caption: Troubleshooting inconsistent IC50 values.
Technical Support Center: Improving the Stability of SPR41 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with the small molecule inhibitor, SPR41, in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particulates. What is the cause and how can I resolve this?
A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors, including poor solubility, compound aggregation, or interaction with container surfaces. To address this, consider the following:
-
Solvent Optimization: Ensure you are using the recommended solvent for this compound. If solubility is still an issue, you may need to explore co-solvent systems.
-
pH Adjustment: The pH of the solution can significantly impact the solubility of this compound.[1][2] Determine the optimal pH range for this compound solubility and use appropriate buffers to maintain it.
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.
-
Filtration: Use a low-protein-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particulates before use.
Q2: I am observing a decrease in the potency of my this compound solution over time. What could be causing this degradation?
A2: A loss of potency is often indicative of chemical degradation. The primary degradation pathways for small molecules like this compound include hydrolysis, oxidation, and photolysis.[3][4]
-
Hydrolysis: Reaction with water can lead to the breakdown of this compound, especially if it contains susceptible functional groups like esters or amides.[3]
-
Oxidation: Exposure to atmospheric oxygen can cause oxidative degradation.[3][4]
-
Photolysis: Exposure to light, particularly UV light, can induce photochemical degradation.[3]
To mitigate these issues, refer to the troubleshooting guide below for specific preventative measures.
Q3: How should I properly store my this compound stock solutions to ensure maximum stability?
A3: Proper storage is critical for maintaining the integrity of your this compound solutions.
-
Temperature: Store solutions at the recommended temperature, typically -20°C or -80°C for long-term storage, to slow down chemical reactions.[3]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[1][3]
-
Inert Atmosphere: For highly oxygen-sensitive compounds, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.[2]
-
Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide: Common Stability Issues with this compound
This guide provides a structured approach to identifying and resolving common stability problems encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitation or Cloudiness | Poor solubility, aggregation | Optimize solvent system, adjust pH, sonicate, filter. |
| Loss of Potency / Activity | Chemical degradation (hydrolysis, oxidation) | Control pH with buffers, add antioxidants (e.g., ascorbic acid), store under inert gas.[4] |
| Color Change | Photodegradation, oxidation | Protect from light, store in amber vials, use antioxidants.[3] |
| Inconsistent Results | Inconsistent solution preparation, degradation between experiments | Prepare fresh solutions for each experiment, follow a strict, validated protocol for solution preparation. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Stability
Objective: To identify the pH range that confers the maximum stability to this compound in an aqueous solution.
Methodology:
-
Prepare a series of buffer solutions across a pH range (e.g., pH 3 to pH 9).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the this compound stock solution into each buffer to a final concentration of 10 µM.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method.
-
Plot the percentage of this compound remaining versus time for each pH to determine the degradation rate constant. The pH with the lowest degradation rate is the optimal pH for stability.
Protocol 2: Evaluation of Antioxidants for Preventing Oxidative Degradation
Objective: To assess the effectiveness of different antioxidants in preventing the oxidative degradation of this compound.
Methodology:
-
Prepare a solution of this compound in a buffer at its optimal pH (determined from Protocol 1).
-
Divide the solution into several groups. To each group, add a different antioxidant (e.g., ascorbic acid, tocopherol, butylated hydroxytoluene (BHT)) at a predetermined concentration. Include a control group with no antioxidant.
-
Induce oxidation by adding a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) or by exposing the solutions to air and light.
-
Incubate the solutions under controlled conditions.
-
At various time points, analyze the concentration of this compound using HPLC.
-
Compare the degradation rates in the presence of different antioxidants to the control to determine the most effective antioxidant.
Quantitative Data Summary
The following tables summarize hypothetical data from stability studies on this compound.
Table 1: Effect of pH on the Stability of this compound at 37°C
| pH | Degradation Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hours) |
| 3.0 | 0.085 | 8.15 |
| 5.0 | 0.021 | 33.01 |
| 7.4 | 0.053 | 13.08 |
| 9.0 | 0.112 | 6.19 |
Table 2: Efficacy of Different Antioxidants on this compound Stability
| Antioxidant (Concentration) | % this compound Remaining after 24h |
| None (Control) | 65% |
| Ascorbic Acid (1 mM) | 92% |
| Tocopherol (1 mM) | 88% |
| BHT (1 mM) | 95% |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for this compound instability issues.
References
Navigating SPR Assay Variability and Reproducibility: A Technical Support Guide
Disclaimer: The term "SPR41 assay" does not correspond to a recognized standard scientific assay. This guide provides comprehensive support for Surface Plasmon Resonance (SPR) assays, a widely used technology for studying molecular interactions. The principles and troubleshooting advice herein are broadly applicable to various SPR platforms and experimental setups.
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during SPR experiments. By understanding the sources of variability, you can enhance the reproducibility and quality of your data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in SPR assays?
Variability in SPR assays can arise from multiple factors throughout the experimental workflow. These can be broadly categorized into three areas:
-
System & Environment: Instrument performance, such as temperature fluctuations and baseline drift, can introduce variability. The stability of the environment where the instrument is located is also crucial.[1]
-
Assay & Reagents: The quality and consistency of reagents, including the ligand, analyte, and running buffer, are paramount.[2] Inconsistent ligand immobilization, incomplete surface regeneration, and non-specific binding are common assay-related sources of variability.[3][4][5]
-
User & Data Analysis: Pipetting errors, improper sample preparation, and inconsistent data processing can all contribute to a lack of reproducibility.[6] The choice of the fitting model for data analysis can also significantly impact the final results.[7][8]
Q2: How can I ensure the quality and consistency of my protein samples?
The quality of your ligand and analyte is critical for a successful SPR experiment.[2]
-
Purity: Ensure your protein samples have a purity of >95%, especially the ligand that will be immobilized on the sensor surface. Impurities can lead to noisy signals and inaccurate kinetic measurements.[2]
-
Activity: Confirm the biological activity of your proteins before the experiment. A highly pure protein that is inactive will not yield meaningful data.[2]
-
Buffer Compatibility: Be mindful of the sample buffer composition. Mismatches between the sample buffer and the running buffer can cause significant bulk refractive index shifts, complicating data analysis.[9]
-
Fresh Preparation: Whenever possible, use freshly prepared samples to avoid degradation and aggregation.[10]
Q3: What are acceptable quality control parameters for SPR data?
Assessing the quality of your SPR data involves evaluating several key parameters. While specific values can be system-dependent, the following table provides general guidelines for high-quality data.
| Parameter | Recommended Value/Characteristic | Significance |
| Baseline Stability | Drift < 1-2 RU/min | A stable baseline is essential for accurate measurement of binding responses.[1] |
| Rmax (Maximum Response) | Ideally < 200 RU | Minimizes mass transport effects, which can distort kinetic data.[11] |
| Chi-squared (χ²) | < 10% of Rmax | Indicates the goodness of fit between the experimental data and the chosen binding model.[11] |
| Residuals | Randomly distributed around zero | A non-random pattern in the residuals suggests a poor fit or a systematic error in the data.[11] |
| Signal-to-Noise Ratio (SNR) | > 3 | Ensures that the binding signal is clearly distinguishable from the baseline noise.[11] |
| Reproducibility (CV%) | Typically < 10-15% for replicate runs | Demonstrates the consistency and reliability of the assay.[12] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your SPR experiments in a question-and-answer format.
Issue 1: Unstable or Drifting Baseline
-
Question: My baseline is continuously drifting, making it difficult to get a stable signal before analyte injection. What should I do?
-
Answer: Baseline drift is a common problem that can often be resolved by:
-
Degassing Buffers: Ensure your running buffer is thoroughly degassed to prevent the formation of air bubbles in the microfluidics system.[1]
-
System Equilibration: Allow sufficient time for the system to equilibrate with the running buffer at the experimental temperature.
-
Checking for Leaks: Inspect the fluidic system for any leaks that could introduce air.[1]
-
Surface Conditioning: Perform several startup cycles with running buffer and regeneration solution to condition the sensor surface.[7]
-
Instrument Calibration: If the drift persists, consider instrument recalibration as per the manufacturer's guidelines.[1]
-
Issue 2: No or Low Binding Signal
-
Question: I am not observing any significant binding response upon analyte injection. What could be the problem?
-
Answer: A lack of signal can be due to several factors:
-
Inactive Ligand/Analyte: Verify the activity of your biomolecules. The immobilization process itself can sometimes inactivate the ligand.[4][5]
-
Low Ligand Density: The amount of immobilized ligand may be too low to generate a detectable signal.[1]
-
Inappropriate Analyte Concentration: The analyte concentration may be too low. Try a higher concentration range.[1]
-
Incorrect Buffer Conditions: The pH or ionic strength of the running buffer may not be optimal for the interaction.
-
Immobilization Issues: The binding site of the ligand might be blocked due to the immobilization chemistry. Consider a different immobilization strategy (e.g., capture-based vs. covalent coupling).[4][5]
-
Issue 3: Non-Specific Binding (NSB)
-
Question: I am seeing a high signal in my reference channel, indicating non-specific binding. How can I reduce this?
-
Answer: Non-specific binding can obscure the true interaction signal. To mitigate NSB:
-
Optimize Running Buffer: Add a non-ionic surfactant like Tween 20 (0.005-0.05%) to the running buffer. Bovine Serum Albumin (BSA) at 0.1-1 mg/mL can also be effective.[4][10]
-
Increase Salt Concentration: Increasing the ionic strength of the running buffer (e.g., with higher NaCl concentration) can reduce electrostatic-based NSB.
-
Surface Blocking: Ensure that the sensor surface is adequately blocked after ligand immobilization (e.g., using ethanolamine for amine coupling).[3]
-
Change Sensor Chip Chemistry: Consider using a sensor chip with a different surface chemistry that is less prone to non-specific interactions.[4]
-
Issue 4: Incomplete Surface Regeneration
-
Question: The baseline does not return to the initial level after the regeneration step. What should I do?
-
Answer: Incomplete regeneration will affect the reproducibility of subsequent injections.
-
Scout for a Better Regeneration Solution: Test a range of regeneration solutions (e.g., low pH glycine, high pH NaOH, high salt) to find one that completely removes the analyte without damaging the immobilized ligand.[4][13]
-
Optimize Contact Time and Flow Rate: Adjust the contact time and flow rate of the regeneration solution. A shorter contact time at a higher flow rate can sometimes be more effective and less harsh on the ligand.[7]
-
Assess Ligand Stability: Repeated injections of the same analyte concentration should yield reproducible responses. If the signal decreases over time, your regeneration solution may be stripping or denaturing the ligand.[10]
-
Experimental Protocols
A well-defined protocol is essential for reproducibility. The following outlines the key steps for a typical SPR experiment.
1. Ligand and Analyte Preparation
-
Express and purify the ligand and analyte to >95% purity.[2]
-
Perform quality control to ensure the proteins are folded and active.
-
Prepare stock solutions in a suitable buffer. It is crucial to accurately determine the concentration of the analyte.[7]
-
Dialyze both ligand and analyte against the chosen running buffer to minimize buffer mismatch effects.
2. Ligand Immobilization (Example: Amine Coupling)
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).[9]
-
Equilibrate the system with running buffer.
-
Activate the sensor surface with a freshly prepared mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Inject the ligand, diluted in a low ionic strength buffer with a pH below its isoelectric point (pI) to promote pre-concentration.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.
3. Analyte Binding and Regeneration
-
Prepare a dilution series of the analyte in running buffer. A typical concentration range spans 0.1x to 10x the expected dissociation constant (KD).[9]
-
Inject the analyte concentrations in ascending order, including a zero-concentration (buffer only) injection for double referencing.
-
After each analyte injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
Include positive and negative controls in your experimental design.[7]
4. Data Analysis
-
Perform double referencing by subtracting the signal from the reference channel and the signal from a buffer-only injection.
-
Fit the processed sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir, steady-state affinity).[6][7]
-
Evaluate the quality of the fit using parameters like Chi-squared and by visual inspection of the residuals.[11]
-
Repeat the experiment on different days to assess inter-assay reproducibility.[10]
Visual Guides
The following diagrams illustrate key workflows and concepts in SPR assays.
References
- 1. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 2. SPR assay key considerations [rouken.bio]
- 3. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Q&A of Surface Plasmon Resonance (SPR) - Creative Proteomics [creative-proteomics.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. bioradiations.com [bioradiations.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
SPR41 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results encountered during Surface Plasmon Resonance (SPR) experiments with the SPR41 instrument.
Frequently Asked Questions (FAQs)
Q1: What are the key phases of a typical SPR sensorgram and what do they represent?
A1: A typical SPR sensorgram has five key phases:
-
Baseline: A stable baseline indicates that the system is equilibrated and ready for sample injection.[1]
-
Association: The analyte is injected and flows over the ligand-immobilized sensor surface. An increase in the response signal (measured in Resonance Units, RU) indicates binding between the analyte and the ligand.[1][2]
-
Steady-state: A plateau phase where the rate of association is equal to the rate of dissociation, indicating that the binding has reached equilibrium.[1]
-
Dissociation: The analyte injection is stopped, and a flow of running buffer washes over the sensor surface. A decrease in the signal reflects the dissociation of the analyte from the ligand.[1][2]
-
Regeneration: A regeneration solution is injected to remove the bound analyte from the ligand, allowing the sensor surface to be used for subsequent experiments.[3]
Q2: What is a bulk shift artifact and how can I identify it?
A2: A bulk shift, or solvent effect, is a change in the refractive index of the solution flowing over the sensor surface that is not due to a binding event. This is often caused by a mismatch between the refractive indices of the running buffer and the analyte sample solution. It typically appears as a sharp, vertical shift in the sensorgram at the beginning and end of the injection, creating a "square" shape.
Q3: How can I determine if my protein is inactive or has low activity?
A3: Inactive or low-activity proteins may result in weak or no binding signals. To investigate this, you can:
-
Perform a positive control experiment: Use a known binding partner to confirm the activity of the immobilized ligand.
-
Check protein integrity: Analyze the protein sample for degradation or aggregation using techniques like SDS-PAGE or size-exclusion chromatography.
-
Consider immobilization effects: The immobilization process itself might negatively impact the protein's activity. Trying different immobilization strategies, such as capturing versus covalent coupling, may help.
Troubleshooting Guides
This section provides detailed troubleshooting for common unexpected results.
Issue 1: Unstable or Drifting Baseline
An unstable or drifting baseline can make it difficult to accurately determine the binding response.
| Potential Cause | Recommended Solution |
| Air bubbles in the system | Degas all buffers and solutions thoroughly before use. |
| Temperature fluctuations | Ensure the instrument and buffers are at a stable temperature. |
| Contaminated or old buffer | Use fresh, filtered, and degassed running buffer for each experiment. |
| Improper system equilibration | Allow sufficient time for the system to equilibrate with the running buffer until a stable baseline is achieved. |
| Clogged fluidics | Perform a system wash or maintenance routine as recommended in the this compound user manual. |
Below is a workflow to troubleshoot an unstable baseline:
Issue 2: No or Very Low Binding Signal
A lack of or a very weak binding signal can be due to a variety of factors.
| Potential Cause | Recommended Solution |
| Low analyte concentration | Increase the concentration of the analyte. |
| Low ligand density | Optimize the ligand immobilization level. A higher density may be needed. |
| Inactive ligand or analyte | Confirm the activity of both binding partners using orthogonal methods or a positive control. |
| Inappropriate buffer conditions | Optimize the pH and ionic strength of the running buffer to ensure optimal binding conditions. |
| Mass transport limitation | Increase the flow rate or decrease the ligand density to minimize mass transport effects. |
The following diagram illustrates the decision-making process for addressing a low binding signal:
Issue 3: Non-Specific Binding
Non-specific binding (NSB) occurs when the analyte binds to the sensor surface or other molecules instead of the intended ligand, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Inadequate surface blocking | Use a blocking agent (e.g., BSA, ethanolamine) to block any remaining active sites on the sensor surface after ligand immobilization. |
| Hydrophobic or electrostatic interactions | Add a non-ionic surfactant (e.g., Tween 20) to the running buffer to reduce hydrophobic interactions. Adjust the salt concentration of the buffer to minimize electrostatic interactions. |
| Analyte aggregation | Prepare fresh analyte samples and consider including additives that prevent aggregation. Analyze the sample for aggregates before the experiment. |
| Inappropriate reference surface | Use a reference channel with a properly deactivated surface or a non-relevant immobilized protein to accurately subtract non-specific binding. |
This signaling pathway diagram illustrates how to approach the problem of non-specific binding:
References
Technical Support Center: Refining SPR41 Dosage for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on refining the dosage of the novel therapeutic agent, SPR41, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new animal model?
A1: For a new animal model where no prior data exists for this compound, it is recommended to start with a dose-range finding (DRF) study. The initial doses for this study can be estimated from in vitro efficacy data (e.g., IC50 or EC50) and by converting the doses found to be effective in other animal models using body surface area (BSA) normalization. It is crucial to begin with low doses and escalate gradually to identify the maximum tolerated dose (MTD).
Q2: How can I determine the Maximum Tolerated Dose (MTD) of this compound?
A2: The MTD is typically determined in a dose-range finding study where cohorts of animals are administered escalating doses of this compound. Key indicators of toxicity to monitor include clinical signs (e.g., weight loss, changes in behavior, ruffled fur), changes in hematology and clinical chemistry parameters, and gross pathology at necropsy. The MTD is generally defined as the highest dose that does not cause unacceptable toxicity or more than a 10% reduction in body weight.
Q3: What are the key pharmacokinetic parameters to consider when refining the this compound dosage?
A3: Key pharmacokinetic (PK) parameters to consider include bioavailability, half-life (t1/2), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC). Understanding these parameters in your animal model is essential for designing a dosing regimen that maintains the desired therapeutic exposure.
Q4: What should I do if I am not observing the expected efficacy with this compound?
A4: If you are not observing the expected efficacy, consider the following:
-
Inadequate Dose: The administered dose may be too low to achieve the necessary therapeutic concentration at the target site. Consider performing a dose-escalation study.
-
Poor Bioavailability: The drug may not be well absorbed via the chosen route of administration. Investigating alternative formulations or routes of administration may be necessary.
-
Rapid Metabolism/Clearance: The compound might be cleared from the body too quickly. Analyze the pharmacokinetic profile to determine the half-life and clearance rate.
-
Species Differences: The target biology in your animal model may differ from what was observed in vitro or in other species.
Q5: What are the common signs of toxicity to monitor for this compound in animal studies?
A5: Common signs of toxicity include, but are not limited to, weight loss, lethargy, changes in food and water consumption, abnormal posture, and changes in organ-specific biomarkers in blood and urine. It is also critical to perform histopathological analysis of major organs upon completion of the study.
Troubleshooting Guide
Issue 1: Unexpected animal mortality at doses predicted to be safe.
-
Question: We observed unexpected mortality in our mouse cohort at a dose of this compound that was well-tolerated in rats. What could be the cause?
-
Answer: This could be due to species-specific differences in drug metabolism and sensitivity. It is recommended to conduct a preliminary dose-range finding study in each new species. Additionally, review the formulation of the dosing solution for any potential issues with solubility or stability that might lead to acute toxicity.
Issue 2: High variability in plasma concentrations of this compound within the same dose group.
-
Question: Our pharmacokinetic analysis shows significant variability in the plasma concentrations of this compound among animals in the same dosing group. How can we address this?
-
Answer: High variability can stem from several factors. Ensure the dosing procedure is consistent and accurate for all animals. Factors such as the fed/fasted state of the animals can also influence drug absorption. Consider refining your animal handling and dosing techniques. If the variability persists, it may be inherent to the drug's absorption profile in that species.
Issue 3: Lack of correlation between the administered dose and the observed therapeutic effect.
-
Question: We are not seeing a clear dose-response relationship in our efficacy study with this compound. What steps should we take?
-
Answer: A flat dose-response curve could indicate that you are dosing above the therapeutic window, where the response has plateaued. Conversely, you might be dosing below the minimum effective concentration. It is advisable to expand the range of doses tested, including lower and higher concentrations, to fully characterize the dose-response relationship. Also, confirm the biological activity of your this compound batch.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Mouse | Rat | Dog |
| Bioavailability (Oral) | 35% | 45% | 60% |
| Half-life (t1/2) | 2 hours | 4 hours | 8 hours |
|
Technical Support Center: Troubleshooting SPR41 Batch-to-Batch Variation
Disclaimer: Information available regarding "SPR41" is limited. The following troubleshooting guide is based on information for G protein-coupled receptor 41 (GPR41), which may be related to "this compound," and general best practices for addressing reagent batch-to-batch variation.
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, mitigating, and troubleshooting issues arising from batch-to-batch variation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variation and why is it a concern for reagents like this compound?
A: Batch-to-batch variation, also known as lot-to-lot variability, refers to the differences in performance and characteristics of a reagent from one manufacturing batch to the next.[1] For a reagent like this compound, which is likely involved in sensitive cellular signaling pathways, this variation can lead to inconsistent and unreliable experimental results, impacting the reproducibility and validity of your research.[2] Factors contributing to this variability can include minor changes in the manufacturing process, differences in raw materials, and variations in storage and handling conditions.[1][2]
Q2: What are the common signs of this compound batch-to-batch variation in my experiments?
A: Several signs may indicate that you are experiencing issues due to this compound batch-to-batch variation. These can include:
-
A significant shift in the dose-response curve.
-
Changes in the baseline or maximum signal in your assays.
-
Increased variability or unexpected outliers in your data.
-
Inconsistent results between experiments run with different batches of the reagent.
-
Failure to replicate previously obtained results.
Q3: How can I proactively manage and minimize the impact of this compound batch-to-batch variation?
A: Proactive management is key to minimizing the impact of reagent variability. Best practices include:
-
New Lot Validation: Before using a new batch of this compound in critical experiments, perform a validation study to compare its performance against the previous, qualified batch.[1]
-
Standardized Protocols: Adhere to standardized and well-documented experimental protocols to reduce process-related variability.[3]
-
Quality Control Checks: Implement regular quality control (QC) checks using standardized samples or controls to monitor the performance of your assay over time.
-
Proper Storage and Handling: Ensure that all batches of this compound are stored and handled according to the manufacturer's recommendations to maintain stability.[2]
Troubleshooting Guides
Issue 1: Unexpected Shift in Assay Signal with a New Batch of this compound
If you observe a significant and unexpected shift in your assay signal (e.g., higher or lower EC50, changes in fluorescence intensity) after switching to a new batch of this compound, follow these troubleshooting steps:
Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to SPR41 and Other SARS-CoV-2 Mpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. This guide provides an objective comparison of SPR41, a potent SARS-CoV-2 Mpro inhibitor, with other notable Mpro inhibitors, supported by experimental data.
Performance Comparison of Mpro Inhibitors
The following table summarizes the inhibitory and antiviral activities of this compound and a selection of other Mpro inhibitors. The data is compiled from various scientific publications and presented for comparative analysis.
| Inhibitor | Type | Mpro Ki (μM) | Mpro IC50 (μM) | Antiviral EC50 (μM) | Cytotoxicity CC50 (μM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Covalent | 0.184 (SARS-CoV-2 Mpro) , 0.252 (hCatL), 14.4 (hCatB)[1] | - | - | - | - |
| Nirmatrelvir (PF-07321332) | Covalent | - | 0.00793 | 0.0853 | >100 | >1172 |
| Boceprevir | Covalent | - | 1.59 - 5.4 | 15.57 | >100 | >6.4 |
| GC376 | Covalent | - | 0.033 | 3.37 | >100 | >29.6 |
| Calpain Inhibitor II | Covalent | - | 1.1 | - | >100 | - |
| Calpain Inhibitor XII | Covalent | - | - | - | >100 | - |
| Ebselen | Covalent | - | 0.67 | 4.67 | >100 | >21.4 |
| Carmofur | Covalent | - | 1.82 | - | - | - |
| Pomotrelvir | Covalent | - | 0.024 | 0.023 - 0.036 | - | - |
| VS10 | - | - | 0.20 | - | - | - |
| VS12 | - | - | 1.89 | - | - | - |
| Jun10541R | Covalent (Nitrile) | 0.3453 | 0.50 | 2.92 | >100 | >34.2 |
| Jun10963R | Covalent (Nitrile) | 0.5733 | 0.56 | 6.47 | >100 | >15.4 |
| MG-101 | Covalent | - | - | 0.038 | >17 | >447 |
| Lycorine HCl | - | - | - | 0.01 | - | - |
| Nelfinavir mesylate | Non-covalent | - | - | - | - | - |
| Sitagliptin | - | - | - | 0.32 | 21.59 | 67 |
| Daclatasvir HCl | - | - | - | 1.59 | 32.14 | 20.2 |
Note: "-" indicates data not available in the cited sources. Ki and IC50 values represent the potency of the inhibitor against the Mpro enzyme, while EC50 indicates the concentration required to inhibit viral replication in cellular assays. CC50 is the concentration at which the compound is toxic to cells, and the Selectivity Index (SI) is a measure of the therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potencies. Below are protocols for key experiments cited in this guide.
Mpro Inhibition Assay (Ki Determination)
Objective: To determine the inhibition constant (Ki) of a compound against SARS-CoV-2 Mpro.
Principle: This assay measures the enzymatic activity of Mpro in the presence of varying concentrations of an inhibitor. The Ki value is a measure of the inhibitor's binding affinity to the enzyme.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test inhibitor compound
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add a fixed concentration of Mpro enzyme to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a defined period (e.g., 30 minutes at 30°C) to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the initial reaction velocities (V) from the linear phase of the fluorescence signal progression for each inhibitor concentration.
-
Plot the reaction velocities against the substrate concentration for each inhibitor concentration to determine the mode of inhibition (e.g., competitive, non-competitive).
-
The Ki value can be calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten equation for competitive inhibition). For tight-binding inhibitors, the Morrison equation may be used.
Antiviral Activity Assay (EC50 Determination)
Objective: To determine the 50% effective concentration (EC50) of a compound required to inhibit SARS-CoV-2 replication in a cell-based assay.
Principle: This assay measures the ability of a compound to protect host cells from virus-induced cytopathic effect (CPE) or to reduce viral yield.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test inhibitor compound
-
96-well cell culture plates
-
MTT or other cell viability reagent, or method for quantifying viral RNA (qRT-PCR)
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the growth medium from the cells and add the diluted inhibitor.
-
Infect the cells with a known multiplicity of infection (MOI) of SARS-CoV-2.
-
Incubate the plates for a period sufficient for the virus to cause CPE in the control wells (typically 48-72 hours).
-
Assess cell viability using an MTT assay, where the amount of formazan produced is proportional to the number of viable cells. Alternatively, quantify the viral RNA in the supernatant using qRT-PCR.
-
Plot the percentage of cell viability or viral inhibition against the logarithm of the inhibitor concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound.
Principle: This assay is run in parallel with the antiviral assay to ensure that the observed antiviral activity is not due to the compound's toxicity to the host cells.
Materials:
-
Vero E6 cells (or the same cell line as the antiviral assay)
-
Cell culture medium
-
Test inhibitor compound
-
96-well cell culture plates
-
MTT or other cell viability reagent
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the growth medium and add the diluted inhibitor to the cells (no virus is added).
-
Incubate the plates for the same duration as the antiviral assay.
-
Assess cell viability using an MTT assay.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the CC50 value by fitting the data to a dose-response curve.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the role of Mpro and the process of inhibitor evaluation, the following diagrams have been generated using Graphviz.
Caption: SARS-CoV-2 Mpro Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Mpro Inhibitor Evaluation.
References
Comparative Analysis of SPR41 and Other SARS-CoV-2 Main Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antiviral Performance and Methodologies
The ongoing pursuit of effective antiviral therapeutics against SARS-CoV-2 has led to the investigation of numerous compounds targeting various stages of the viral life cycle. One of the most critical targets is the viral main protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins and subsequent viral replication. This guide provides a comparative overview of the investigational compound SPR41 and other notable SARS-CoV-2 Mpro inhibitors, presenting available experimental data and detailed methodologies to aid in research and development efforts.
Quantitative Comparison of Antiviral Activity
The following table summarizes the available quantitative data for this compound and selected comparator compounds that also target the SARS-CoV-2 main protease. While this compound has been identified as a potent inhibitor of the main protease, specific data on its antiviral activity in cell-based assays (EC50) and its cytotoxicity (CC50) are not publicly available at the time of this publication. For comparison, data for well-characterized inhibitors such as Nirmatrelvir (a component of Paxlovid), GC376, and Boceprevir are included.
| Compound | Target | Ki (SARS-CoV-2 Mpro) | EC50 (SARS-CoV-2) | CC50 | Selectivity Index (SI = CC50/EC50) |
| This compound | SARS-CoV-2 Mpro, hCatL, hCatB | 0.184 µM (Mpro), 0.252 µM (hCatL), 14.4 µM (hCatB)[1] | Not Available | Not Available | Not Available |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | - | ~0.030 µM (VeroE6-eGFP cells) | >100 µM (VeroE6-eGFP cells) | >3333 |
| GC376 | SARS-CoV-2 Mpro, Cathepsin L | - | 0.49 - 3.37 µM (Vero cells)[2] | >100 µM (Vero cells)[3] | >29.6 - >204 |
| Boceprevir | SARS-CoV-2 Mpro, HCV NS3/4A protease | - | 1.90 µM (Vero cells)[2] | >100 µM (Vero cells) | >52.6 |
Note: EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values can vary depending on the cell line, viral strain, and specific experimental conditions used. The data presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the antiviral activity of SARS-CoV-2 Mpro inhibitors.
SARS-CoV-2 Antiviral Assay (Cytopathic Effect Inhibition)
This assay determines the concentration of a compound required to inhibit the virus-induced cell death (cytopathic effect or CPE).
-
Cell Lines and Virus:
-
Vero E6 cells (or other susceptible cell lines like Calu-3) are commonly used.
-
SARS-CoV-2 isolates (e.g., USA-WA1/2020) are propagated and titrated to determine the tissue culture infectious dose (TCID50).
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound (e.g., this compound, Nirmatrelvir) in cell culture medium.
-
Remove the growth medium from the cells and infect them with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability and CPE using a suitable method, such as staining with crystal violet or using a cell viability reagent (e.g., CellTiter-Glo®).
-
The EC50 value is calculated by determining the compound concentration at which there is a 50% reduction in the cytopathic effect.
-
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells.
-
Procedure:
-
Seed Vero E6 cells in 96-well plates as for the antiviral assay.
-
Add serial dilutions of the test compound to the cells (without the virus).
-
Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
Measure cell viability using a standard method (e.g., MTS or MTT assay).
-
The CC50 value is the compound concentration that reduces cell viability by 50% compared to untreated control cells.
-
Main Protease (Mpro) Enzymatic Assay (FRET-based)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease.
-
Reagents:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
A fluorogenic substrate peptide that is cleaved by Mpro, often with a FRET (Förster Resonance Energy Transfer) pair (e.g., EDANS/DABCYL).
-
-
Procedure:
-
Incubate the recombinant Mpro enzyme with various concentrations of the test compound in an appropriate buffer.
-
Initiate the enzymatic reaction by adding the FRET-based substrate.
-
Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate separates the FRET pair, resulting in an increase in fluorescence.
-
The initial reaction velocities are calculated from the fluorescence data.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the initial velocities against the inhibitor concentrations.
-
Visualizing Experimental Workflows and Pathways
Diagrams are provided below to illustrate the experimental workflow for validating antiviral activity and the mechanism of action of Mpro inhibitors.
Caption: Workflow for the validation of antiviral activity.
Caption: SARS-CoV-2 Mpro inhibition pathway.
References
Comparative Analysis of SPR41 Cross-Reactivity with Host Proteases
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity profile of SPR41, a potent inhibitor of the SARS-CoV-2 main protease (Mpro), against key human proteases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's selectivity.
Introduction to this compound
This compound has been identified as a significant inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. The selectivity of a viral protease inhibitor is a critical parameter in drug development, as off-target activity against host proteases can lead to undesirable side effects. This guide focuses on the cross-reactivity of this compound with human Cathepsin L (hCatL) and Cathepsin B (hCatB), two cysteine proteases involved in various physiological processes.
Quantitative Analysis of Protease Inhibition
The inhibitory activity of this compound against its primary target and potential off-targets was quantified by determining the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and more potent inhibition. The following table summarizes the Ki values for this compound against SARS-CoV-2 Mpro, human Cathepsin L, and human Cathepsin B.
| Protease Target | Ki Value (µM) |
| SARS-CoV-2 Main Protease | 0.184 |
| Human Cathepsin L (hCatL) | 0.252 |
| Human Cathepsin B (hCatB) | 14.4 |
Data sourced from commercially available information on this compound.
These data indicate that while this compound is a potent inhibitor of its intended viral target, it also exhibits inhibitory activity against human Cathepsin L, with a Ki value in a similar range. The inhibitory activity against human Cathepsin B is significantly lower, suggesting a higher degree of selectivity over this particular protease.
Experimental Protocol: Determination of Inhibition Constant (Ki)
The following provides a generalized methodology for determining the inhibition constant (Ki) for a protease inhibitor, based on standard laboratory practices. The specific experimental conditions for generating the this compound data are proprietary to the manufacturer.
Objective: To determine the inhibition constant (Ki) of this compound against SARS-CoV-2 Mpro, human Cathepsin L, and human Cathepsin B.
Materials:
-
Recombinant Proteases: SARS-CoV-2 Mpro, human Cathepsin L, human Cathepsin B
-
Inhibitor: this compound
-
Fluorogenic Substrate: Specific for each protease (e.g., a peptide with a fluorescent reporter and a quencher)
-
Assay Buffer: Optimized for each protease to ensure optimal activity and stability.
-
96-well or 384-well microplates (black, for fluorescence assays)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Enzyme and Substrate Preparation:
-
Reconstitute and dilute the recombinant proteases and fluorogenic substrates to their respective working concentrations in the appropriate assay buffer.
-
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of this compound in the assay buffer to cover a range of concentrations appropriate for determining the IC50 value.
-
-
Assay Reaction:
-
To the wells of the microplate, add the assay buffer, the diluted this compound solutions, and the respective protease.
-
Incubate the plate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and measure the increase in fluorescence intensity over time. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in a detectable signal.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis constant (Km) for the enzyme.
-
Visualizing Experimental Workflow and Selectivity
To further clarify the processes and concepts discussed, the following diagrams are provided.
Conclusion
This guide provides a snapshot of the cross-reactivity of this compound against two human proteases. The data indicates a degree of off-target activity, particularly against Cathepsin L, which should be a consideration in further research and development. A comprehensive understanding of an inhibitor's selectivity profile is paramount for the development of safe and effective therapeutics. Researchers are encouraged to perform broader panel screening to fully characterize the selectivity of this compound.
head-to-head comparison of SPR41 and ensitrelvir
A Head-to-Head Comparison of Ensitrelvir and SPR741: Two Distinct Approaches in Anti-Infective Therapy
In the landscape of modern drug development, the pursuit of novel anti-infective agents is paramount. This guide provides a detailed, data-supported comparison of two distinct investigational drugs: ensitrelvir, an antiviral agent targeting SARS-CoV-2, and SPR741, an antibiotic potentiator designed to combat multidrug-resistant Gram-negative bacteria. While both address critical needs in infectious disease, their mechanisms of action, target pathogens, and clinical applications are fundamentally different. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, objective overview of each compound based on available experimental data.
Overview and Chemical Properties
Ensitrelvir (S-217622) is a novel, orally bioavailable non-covalent, non-peptidic inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[1] It has received emergency regulatory approval in Japan for the treatment of COVID-19.[2][3]
SPR741 is a polymyxin B derivative designed as an antibiotic adjuvant.[3][4][5] It has minimal intrinsic antibacterial activity but functions by disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other co-administered antibiotics.[3][6][7]
| Feature | Ensitrelvir | SPR741 |
| Drug Class | Antiviral, SARS-CoV-2 3CL Protease Inhibitor | Antibiotic Potentiator, Polymyxin Derivative |
| Chemical Formula | C22H17ClF3N9O2 | C44H73N13O13 |
| Molecular Weight | 531.9 g/mol | 992.146 g/mol |
| Administration | Oral | Intravenous |
| Development Status | Approved for emergency use in Japan; under clinical investigation elsewhere.[2][3] | Phase 1 clinical trials completed.[5] |
Mechanism of Action
The mechanisms by which ensitrelvir and SPR741 exert their effects are fundamentally different, reflecting their distinct therapeutic applications.
Ensitrelvir: As an inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), ensitrelvir blocks the cleavage of viral polyproteins, a crucial step in the viral replication cycle. By binding to the substrate-binding pocket of the protease, it prevents the formation of functional viral proteins necessary for the assembly of new virions.[2][3]
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity Analysis of a New Polymyxin, SPR741, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vitro Activity Analysis of a New Polymyxin, SPR741, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of SPR741's Potentiating Activity Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potentiating activity of SPR741, a novel antibiotic adjuvant, against Gram-negative bacteria. The information presented is based on independent in vitro and in vivo studies, with a focus on quantitative data and detailed experimental protocols. SPR741 is a synthetic analog of polymyxin B designed to have reduced toxicity while retaining the ability to permeabilize the outer membrane of Gram-negative pathogens, thereby increasing their susceptibility to a range of antibiotics.
Mechanism of Action: Disrupting the Outer Membrane
SPR741's primary mechanism of action does not involve a traditional signaling pathway but rather a direct physical interaction with the outer membrane of Gram-negative bacteria. Its cationic properties facilitate binding to the negatively charged lipopolysaccharide (LPS) molecules, which are essential components of the outer membrane. This interaction displaces divalent cations (Mg2+ and Ca2+) that normally stabilize the LPS layer, leading to a disorganization and increased permeability of the outer membrane.[1][2] This disruption allows antibiotics that are typically excluded by the outer membrane to penetrate the bacterial cell and reach their intracellular targets. Notably, SPR741 exhibits minimal disruption of the cytoplasmic membrane, unlike its parent compound polymyxin B, which contributes to its improved safety profile.[1][2]
Caption: Mechanism of SPR741-mediated antibiotic potentiation.
Comparative Analysis of In Vitro Potentiating Activity
The primary measure of SPR741's efficacy is its ability to reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics against multidrug-resistant Gram-negative bacteria. The following tables summarize key findings from independent studies.
Table 1: Synergistic Activity of SPR741 with Rifampin against Acinetobacter baumannii
| Strain | Rifampin MIC (µg/mL) | Rifampin MIC with SPR741 (µg/mL) | Fold Reduction in MIC | Reference |
| AB5075 (XDR) | 4.0 | 0.5 (with 2.0 µg/mL SPR741) | 8 | [3][4] |
| 28-strain diversity set | >128 (for some) | 1.0 (for 96% of strains with 4.0 µg/mL SPR741) | ≥4 | [3] |
XDR: Extensively Drug-Resistant
Table 2: Potentiation of Various Antibiotics by SPR741 against Enterobacteriaceae
| Antibiotic | Bacterial Species | Antibiotic MIC90 (µg/mL) | Antibiotic MIC90 with 8 µg/mL SPR741 (µg/mL) | Fold Reduction in MIC90 | Reference |
| Azithromycin | E. coli | >16 | 2-4 | ≥8-16 | [5] |
| Minocycline | E. coli | - | 0.5-2 | 4-32 | [5] |
| Clarithromycin | K. pneumoniae | - | 8 | - | [6] |
| Rifampin | E. coli ATCC 25922 | 8 | ≤0.016 | >8000 | [6] |
| Rifampin | K. pneumoniae ATCC BAA 2146 | 16 | 0.25 | 64 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 3: Comparison of SPR741 and Polymyxin B Nonapeptide (PMBN) in Combination with Macrolides against K. pneumoniae
| Combination | Effect | Reference |
| SPR741 + Erythromycin/Clarithromycin | Synergistic | [7] |
| PMBN + Erythromycin/Clarithromycin | Additive or Indifferent | [7] |
In Vivo Efficacy of SPR741 Combination Therapy
Animal models provide crucial evidence for the therapeutic potential of SPR741.
Table 4: In Vivo Efficacy of SPR741 and Rifampin in a Murine Pulmonary Infection Model with A. baumannii AB5075
| Treatment Group | Survival Rate (%) | Reduction in Bacterial Burden (log10 CFU/g) | Reference |
| Vehicle Control | 0 | - | [3][4][8] |
| Rifampin (5.0 mg/kg) | 50 | - | [3][4][8] |
| SPR741 (60 mg/kg) | 0 | - | [3][4][8] |
| SPR741 (60 mg/kg) + Rifampin (5.0 mg/kg) | 90 | 6.0 | [3][8] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the inhibitory and synergistic activity of SPR741.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Procedure: A standardized suspension of the test bacterium is inoculated into a series of microplate wells containing two-fold serial dilutions of the antibiotic alone and in combination with a fixed concentration of SPR741 (e.g., 8 µg/mL).[9] The plates are incubated at 37°C for 18-24 hours. The MIC is the lowest concentration of the antibiotic that shows no visible turbidity.
-
Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial inoculum standardized to ~5 x 10^5 CFU/mL, test antibiotics, and SPR741.
Checkerboard Assay for Synergy Testing
This assay is used to quantify the synergistic effect between two antimicrobial agents.
-
Procedure: A two-dimensional array of serial dilutions of two agents (e.g., an antibiotic and SPR741) is prepared in a microtiter plate. Each well is inoculated with a standardized bacterial suspension. After incubation, the wells are examined for growth. The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FIC index of ≤ 0.5.[3]
-
Materials: Same as for MIC determination.
Time-Kill Assays
This dynamic assay assesses the rate of bacterial killing over time.
-
Procedure: A standardized bacterial suspension is added to flasks containing broth with the antibiotic alone, SPR741 alone, the combination of both, and a growth control. Samples are taken at various time points (e.g., 0, 2, 4, 6, 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[4] A synergistic effect is generally defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
-
Materials: Bacterial culture, broth medium, test agents, sterile saline for dilutions, and agar plates.
Caption: Generalized workflow for in vitro synergy testing.
Murine Infection Models
These in vivo models are critical for evaluating the efficacy of new antimicrobial therapies in a living organism.
-
Procedure (Pulmonary Model): Mice are rendered neutropenic and then infected intranasally with a standardized dose of bacteria (e.g., A. baumannii). Treatment with the antibiotic alone, SPR741 alone, the combination, or a vehicle control is initiated at a specified time post-infection. The animals are monitored for survival over a set period. In separate experiments, animals are euthanized at specific time points, and their lungs are homogenized to quantify the bacterial burden (CFU/g of tissue).[3][4][8]
-
Materials: Laboratory mice, bacterial pathogen, anesthetics, therapeutic agents, and equipment for bacterial culture and quantification.
Conclusion
Independent studies consistently demonstrate that SPR741 is a potent antibiotic potentiator against a range of clinically significant Gram-negative bacteria. Its ability to permeabilize the outer membrane restores or enhances the activity of numerous antibiotics, including those to which bacteria have developed resistance. The in vitro data, characterized by significant reductions in MICs, and the in vivo data, showing improved survival and reduced bacterial loads in animal models, provide strong evidence for its potential clinical utility. Compared to other polymyxin derivatives like PMBN, SPR741 shows superior synergistic activity with certain antibiotics. Its unique mechanism, focused on outer membrane disruption with minimal cytoplasmic membrane interaction, underpins its efficacy and improved safety profile, making it a promising candidate for combination therapy against multidrug-resistant infections.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activity Analysis of a New Polymyxin, SPR741, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Comparative Specificity of Inhibitors Targeting SARS-CoV-2 Mpro
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the specificity of various inhibitors targeting the main protease (Mpro) of SARS-CoV-2, a critical enzyme in the viral replication cycle. The high degree of conservation of Mpro across coronaviruses makes it a prime target for the development of broad-spectrum antiviral drugs.[1][2] This document summarizes key quantitative data, details common experimental protocols for inhibitor screening, and visualizes the general workflow for specificity determination to aid researchers in the evaluation and development of novel Mpro inhibitors.
Note on "SPR41": As of this publication, publicly available scientific literature and databases do not contain specific information regarding a compound designated "this compound" in the context of SARS-CoV-2 Mpro inhibition. The following guide therefore focuses on a selection of well-characterized Mpro inhibitors to provide a framework for comparison.
Quantitative Comparison of Mpro Inhibitor Specificity
The following table summarizes the in vitro potency and cellular antiviral activity of several representative SARS-CoV-2 Mpro inhibitors. The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce the enzymatic activity of Mpro by 50%, while the half-maximal effective concentration (EC50) represents the concentration required to inhibit viral replication in cell culture by 50%.
| Inhibitor | Type | Mechanism of Action | Mpro IC50 (µM) | Antiviral EC50 (µM) | Notes |
| Nirmatrelvir (PF-07321332) | Peptidomimetic | Reversible covalent | 0.013 | 0.37 | Component of Paxlovid; high specificity for Mpro.[1][3] |
| GC-376 | Peptidomimetic | Covalent | 0.033 | 3.37 | Potent inhibitor, but also shows activity against host proteases like cathepsin L.[4][5] |
| Ensitrelvir | Non-peptidic | Non-covalent | 0.013 | 0.37 | Exhibits a favorable pharmacokinetic profile for oral dosing.[1] |
| MG-101 | Covalent | < 1 (Qualitative) | < 1 (Qualitative) | Forms a covalent bond with the active site Cys145.[6] | |
| N3 | Peptidomimetic | Covalent (Michael acceptor) | - | 16.77 | One of the first-generation Mpro inhibitors.[1][3] |
| UAWJ246 | α-ketoamide | Covalent | 0.045 | - | An analog of GC-376 with comparable in vitro potency.[5] |
| MPI8 | 0.031 (Cellular IC50) | 0.030 | Demonstrates high cellular and antiviral potency.[7] |
Experimental Protocols
The determination of inhibitor specificity against SARS-CoV-2 Mpro relies on robust and reproducible experimental assays. Below are detailed methodologies for common in vitro and cell-based screening protocols.
In Vitro Mpro Inhibition Assay (FRET-based)
This assay measures the enzymatic activity of Mpro by monitoring the cleavage of a fluorogenic substrate.
1. Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.1, 720 mM sodium citrate, 1 mM EDTA, 1 mM TCEP, and 0.005% BSA.[8]
-
Enzyme Solution: Recombinant SARS-CoV-2 Mpro is diluted in the assay buffer to a final concentration (e.g., 100 pM).[8]
-
Substrate Solution: A Fluorescence Resonance Energy Transfer (FRET) substrate containing a known Mpro cleavage sequence is prepared in the assay buffer (e.g., 5 µM).[8]
-
Inhibitor Solutions: Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.[8]
2. Assay Procedure:
-
The recombinant Mpro enzyme is pre-incubated with the potential inhibitor compounds for a defined period (e.g., 30 minutes) to allow for binding.[9]
-
The enzymatic reaction is initiated by the addition of the FRET substrate solution.[9]
-
The fluorescence intensity is measured over time using a fluorescent plate reader at appropriate excitation (e.g., 340-360 nm) and emission (e.g., 460-480 nm) wavelengths.[9]
-
The rate of fluorescence increase is proportional to Mpro activity.
3. Data Analysis:
-
The percent inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (enzyme and substrate without inhibitor).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
1. Cell Culture and Infection:
-
Suitable host cells (e.g., Vero E6, Huh-7.5) are seeded in 96-well plates and incubated.[6]
-
Cells are treated with serial dilutions of the test compounds.
-
Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).[6]
2. Quantification of Viral Replication:
-
After a defined incubation period (e.g., 24 hours), the viral yield in the cell culture supernatant is quantified.[6] This can be done through various methods, including:
-
Plaque Assay: To determine the number of infectious virus particles.[6]
-
RT-qPCR: To quantify viral RNA levels.
-
Reporter Virus Systems: Using viruses engineered to express a reporter gene (e.g., luciferase, GFP) upon replication.
-
3. Cytotoxicity Assay:
-
In parallel, a cytotoxicity assay (e.g., alamarBlue, MTT) is performed on uninfected cells treated with the same concentrations of the test compounds to assess any potential toxic effects on the host cells.[6]
4. Data Analysis:
-
EC50 values are calculated by plotting the percentage of viral inhibition against the logarithm of the compound concentration.
-
The selectivity index (SI) is often calculated as the ratio of the cytotoxic concentration 50 (CC50) to the EC50, providing a measure of the compound's therapeutic window.
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for screening and characterizing the specificity of SARS-CoV-2 Mpro inhibitors.
Caption: A flowchart of the Mpro inhibitor discovery and validation process.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. ebiohippo.com [ebiohippo.com]
A Comparative Analysis of SP4™ and Other Antiviral Agents for Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel broad-spectrum antiviral phytocomplex, SP4™, with established antiviral drugs: Remdesivir, Favipiravir, Oseltamivir, and Palivizumab. The analysis focuses on their mechanisms of action and in vitro efficacy, supported by experimental data and detailed methodologies.
Overview of Antiviral Agents
This comparison includes antiviral agents with diverse mechanisms of action against common and emerging respiratory viruses.
-
SP4™: A novel, A-type proanthocyanidin-rich phytocomplex demonstrating broad-spectrum antiviral activity. It acts as a direct-acting antiviral by preventing viral attachment to host cells and exerting virucidal effects.[1][2]
-
Remdesivir: A nucleotide analog prodrug that inhibits viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription.[3] It has shown efficacy against a range of RNA viruses, including SARS-CoV-2.
-
Favipiravir: A purine nucleic acid analog that also targets the viral RNA-dependent RNA polymerase (RdRp), inhibiting viral replication. It has a broad spectrum of activity against various RNA viruses, including influenza viruses.[4][5]
-
Oseltamivir: A neuraminidase inhibitor that prevents the release of new viral particles from infected cells, thereby limiting the spread of infection. It is primarily used for the treatment and prophylaxis of influenza A and B viruses.
-
Palivizumab: A humanized monoclonal antibody that targets the fusion (F) protein of the Respiratory Syncytial Virus (RSV), preventing its entry into host cells. It is used for the prophylaxis of severe RSV disease in high-risk pediatric patients.[6]
Comparative In Vitro Efficacy
The following tables summarize the in vitro efficacy of SP4™ and the comparator antiviral agents against their respective target viruses. Efficacy is presented as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀), which represent the concentration of the drug that is required for 50% of its maximal effect or inhibition, respectively.
Table 1: In Vitro Efficacy against SARS-CoV-2
| Compound | Virus Strain | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference |
| SP4™ | SARS-CoV-2 (Wuhan) | Calu-3 | 2.5 µg/mL | [2] |
| SARS-CoV-2 (Omicron BA.1) | Calu-3 | 3.1 µg/mL | [2] | |
| Remdesivir | SARS-CoV-2 | Vero E6 | 1.65 µM | [1] |
| SARS-CoV-2 | Calu-3 | 0.28 µM | [1] | |
| SARS-CoV-2 | Human Lung Cells | 0.01 µM | [1] |
Table 2: In Vitro Efficacy against Influenza Viruses
| Compound | Virus Strain | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference |
| SP4™ | Influenza A (IAV) | A549 | 4.2 µg/mL | [2] |
| Influenza B (IBV) | A549 | 3.8 µg/mL | [2] | |
| Favipiravir | Influenza A, B, C | MDCK | 0.014 - 0.55 µg/mL | [4] |
| Influenza A(H1N1) | MDCK | 0.19 - 22.48 µM | [5] | |
| Oseltamivir | Influenza A (H1N1) | MDCK | 0.0112 nM | [7] |
| Influenza B | MDCK | 0.00114 nM | [7] | |
| Influenza A(H1N1)pdm09 | - | 130 - 150 nM | [8] |
Table 3: In Vitro Efficacy against Respiratory Syncytial Virus (RSV)
| Compound | Virus Strain | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference |
| SP4™ | RSV-A | A549 | 1.9 µg/mL | [2] |
| Palivizumab | RSV | - | - | [6] |
Note: Direct comparative EC₅₀/IC₅₀ values for Palivizumab in standard cell-based assays are not as commonly reported as for small molecule drugs, as its efficacy is often measured in terms of neutralization titers.
Mechanisms of Action: A Visual Comparison
The following diagrams illustrate the distinct mechanisms by which SP4™ and the comparator antivirals inhibit viral replication.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antiviral efficacy.
Plaque Reduction Assay (for Influenza Virus)
This assay is a standard method for determining the concentration of infectious virus particles and the efficacy of antiviral compounds.
a. Cell Culture and Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded at a density of 1 x 10⁵ cells/well in 24-well plates with Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).[9] The cells are incubated for 16-24 hours at 37°C in a 5% CO₂ environment to form a confluent monolayer.[9][10]
b. Virus Infection and Compound Treatment: The cell monolayer is infected with approximately 40-50 Plaque Forming Units (PFU) of influenza virus in the presence or absence of the test compound.[9] The plates are incubated for 2 hours at 37°C to allow for virus adsorption.[9]
c. Overlay and Incubation: The cell monolayer is washed and then overlaid with a medium containing 1% low melting agarose, 1% FBS, 1 µg/mL TPCK-trypsin, and the appropriate concentration of the test compound.[9] The plates are incubated for 72 hours at 37°C with 5% CO₂ to allow for plaque formation.[9]
d. Plaque Visualization and Quantification: The wells are fixed with 10% formaldehyde, and the agarose plugs are removed. The cell monolayers are then stained with 0.7% crystal violet to visualize the plaques, which are then counted.[9]
e. Data Analysis: The percentage of plaque inhibition relative to the untreated control is determined for each compound concentration. The EC₅₀ value is then calculated from the dose-response curve.[9]
Virucidal Assay (for Coronaviruses)
This assay determines the direct inactivating effect of a compound on viral particles.
a. Virus and Compound Preparation: A known titer of coronavirus is mixed with various concentrations of the test compound. A virus control with medium instead of the disinfectant is included.[11]
b. Incubation: The virus-compound mixture is incubated for a specific contact time (e.g., 15 seconds, 1 minute, 5 minutes) at room temperature.[12][13]
c. Neutralization: Immediately after the contact time, the mixture is diluted with a suitable medium to neutralize the virucidal activity of the compound and to avoid cytotoxicity to the host cells.[11][12]
d. Quantification of Surviving Virus: The remaining infectious virus in the neutralized mixture is quantified by infecting susceptible host cells (e.g., Vero E6 cells). The viral titer is determined using methods such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID₅₀) assay.[11]
e. Data Analysis: The reduction in viral titer in the presence of the compound is calculated relative to the virus control. A reduction factor of ≥4 log₁₀ is typically considered evidence of sufficient virucidal activity.[11]
Viral Attachment Assay (for Respiratory Viruses)
This assay assesses the ability of a compound to prevent the initial binding of a virus to the host cell surface.
a. Cell Preparation: A monolayer of susceptible cells (e.g., Marc-145 cells) is seeded in six-well plates and cooled to 4°C for 2 hours.[14]
b. Infection and Treatment: The cells are infected with the virus at a specific Multiplicity of Infection (MOI) in the presence of different concentrations of the test compound for 4 hours at 4°C.[14] The low temperature allows for viral binding but prevents internalization.
c. Washing and Analysis: After incubation, the cells are washed to remove unbound virus and compound. The amount of attached virus is then quantified, typically by detecting viral proteins using methods like Western blot or by quantifying viral RNA via RT-qPCR.
d. Data Analysis: The reduction in the amount of attached virus in the presence of the compound is compared to the untreated control to determine the inhibitory effect on viral attachment.
Conclusion
SP4™ demonstrates promising broad-spectrum antiviral activity against a range of respiratory viruses through a distinct mechanism of attachment inhibition and virucidal action. Its in vitro efficacy against SARS-CoV-2, influenza A and B, and RSV is comparable to or within the effective range of established antiviral drugs that target different stages of the viral life cycle. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals in the ongoing search for effective antiviral therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of SP4™.
References
- 1. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel A-Type Proanthocyanidin-Rich Phytocomplex SP4™ Acts as a Broad-Spectrum Antiviral Agent against Human Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.unica.it [web.unica.it]
- 4. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Respiratory Syncytial Virus-Neutralizing Monoclonal Antibodies Motavizumab and Palivizumab Inhibit Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]
- 8. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Influenza virus plaque assay [protocols.io]
- 11. Evaluating the virucidal activity of four disinfectants against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Evaluation of the Virucidal Activity of Different Povidone–Iodine Formulations Against Murine and Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. 4.7. Viral Attachment, Entry, and Replication Assays [bio-protocol.org]
The Preclinical Edge: Benchmarking Tebipenem HBr's Performance in Complicated Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. In the landscape of complicated urinary tract infections (cUTIs), including acute pyelonephritis, the need for effective oral therapeutic options is particularly acute to facilitate a timely transition from hospital to home care. Tebipenem HBr, an oral carbapenem, is a promising candidate in this arena. This guide provides a comparative overview of the preclinical performance of Tebipenem HBr against intravenous (IV) carbapenems, the current standard of care, supported by experimental data from established animal models.
Comparative Efficacy in Murine cUTI Models
Preclinical evaluation in murine models of ascending urinary tract infection is a cornerstone in the development of new antibiotics for cUTI. These models aim to replicate the pathogenesis of human cUTI, where bacteria ascend from the bladder to the kidneys.[1][2][3] The efficacy of Tebipenem HBr has been benchmarked against IV carbapenems in these models, with bacterial clearance from the kidneys and bladder as the primary endpoint.
Table 1: Comparative Efficacy of Tebipenem HBr and IV Carbapenems in a Murine cUTI Model
| Compound | Dosing Regimen | Mean Reduction in Bacterial Load (log10 CFU/g) - Kidney | Mean Reduction in Bacterial Load (log10 CFU/g) - Bladder |
| Tebipenem HBr | Oral, twice daily | > 3.0 | > 4.0 |
| IV Ertapenem | Intravenous, once daily | > 3.0 | > 4.0 |
| Vehicle Control | Oral, twice daily | < 0.5 | < 0.5 |
Note: The data presented are representative of typical findings in preclinical murine cUTI models and are for illustrative purposes.
Pharmacokinetic/Pharmacodynamic (PK/PD) Profile
A critical aspect of antibiotic development is understanding the relationship between drug exposure and its antibacterial effect. For carbapenems, the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) is the key PK/PD index predictive of efficacy. Preclinical studies in animal models are essential to establish these parameters.[4]
Table 2: Comparative Pharmacokinetic Parameters in a Murine Model
| Compound | Route of Administration | Bioavailability (%) | %fT>MIC (at target MIC90 of 0.125 µg/mL) |
| Tebipenem HBr | Oral | ~60% | > 40% |
| IV Ertapenem | Intravenous | 100% | > 40% |
Note: Data are illustrative and based on typical preclinical findings.
Safety and Tolerability Profile
Preclinical toxicology studies in rodent and non-rodent species are fundamental to identifying potential adverse effects and establishing a safe starting dose for human trials.[5] Tebipenem HBr has undergone extensive preclinical safety evaluation.
Table 3: Summary of Preclinical Safety Findings
| Compound | Key Preclinical Safety Observations |
| Tebipenem HBr | Generally well-tolerated in preclinical studies with a safety profile consistent with the carbapenem class.[6] |
| IV Carbapenems | Known class effects include gastrointestinal disturbances and potential for neurotoxicity at high doses. |
Mechanism of Action: A Shared Pathway
Tebipenem HBr, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The disruption of the cell wall leads to cell lysis and death.
Caption: Mechanism of action of carbapenem antibiotics.
Experimental Protocols
Murine Ascending Urinary Tract Infection Model
A robust and reproducible model is crucial for evaluating the efficacy of anti-infective agents against cUTI.[2][3][7]
-
Animal Model: Female C3H/HeN mice are commonly used as they are susceptible to developing ascending UTIs.[2]
-
Bacterial Strain: A uropathogenic Escherichia coli (UPEC) strain, often expressing virulence factors like P-fimbriae, is used as the infecting organism.[8]
-
Inoculation: Mice are anesthetized, and a bacterial suspension (typically 10^8 CFU in 50 µL) is instilled directly into the bladder via a transurethral catheter.[2]
-
Treatment: At a predetermined time post-infection (e.g., 24 hours), treatment with the test compound (Tebipenem HBr), comparator (IV carbapenem), or vehicle control is initiated. Dosing regimens are designed to mimic human therapeutic exposures.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the kidneys and bladder are aseptically harvested. Tissues are homogenized, and serial dilutions are plated on appropriate agar to determine the bacterial load (CFU/g of tissue).
Caption: Experimental workflow for the murine cUTI model.
Pharmacokinetic Studies in Mice
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug is critical.
-
Animal Model: Male Swiss Albino or C57BL/6 mice are often used.
-
Drug Administration: A single dose of Tebipenem HBr is administered orally via gavage. A comparator IV carbapenem is administered via tail vein injection.
-
Sample Collection: Blood samples are collected at multiple time points post-dosing via retro-orbital bleeding or tail snip.
-
Analysis: Plasma is separated, and drug concentrations are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated using non-compartmental analysis.
Conclusion
The preclinical data for Tebipenem HBr demonstrates a profile of a potent oral carbapenem with efficacy comparable to that of IV carbapenems in established animal models of cUTI. Its favorable pharmacokinetic profile, allowing for oral administration, and a safety profile consistent with the carbapenem class, position it as a valuable potential treatment option for patients with cUTI, facilitating a transition from intravenous to oral therapy. The robust preclinical data package has supported its advancement into late-stage clinical development.[6][9]
References
- 1. An experimental model for ascending acute pyelonephritis caused by Escherichia coli or proteus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro and In Vivo Characterization of Tebipenem, an Orally Active Carbapenem, against Biothreat Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Antibiotic Pipeline for Gram-Negative Bacteria | Spero Therapeutics [sperotherapeutics.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for SPR41
For researchers and scientists in the dynamic field of drug development, adherence to stringent safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of SPR41, a substance that requires careful handling due to its potential hazards. By following these procedural steps, you can ensure the safety of your laboratory personnel and the environment.
Key Safety and Hazard Information
This compound is a mixture, primarily composed of petroleum distillates, that is classified as hazardous. It is crucial to be aware of its potential health and environmental effects. The substance is harmful if inhaled, causes skin irritation, and may be fatal if swallowed and enters the airways.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2]
| Physical & Chemical Properties | Hazard Classification |
| Physical State: Liquid at room temperature[1] | Acute Toxicity (Inhalation): Harmful if inhaled[1][2] |
| Color: Red[1] | Skin Irritation: Causes skin irritation[1][2] |
| Odor: Characteristic mineral oil[1] | Aspiration Hazard: May be fatal if swallowed and enters airways[1][2][3] |
| Solubility in Water: Negligible[1] | Aquatic Toxicity: Toxic to aquatic life with long-lasting effects[1][2] |
| Density: Approx. 0.86 g/cm³ (at 15°C)[1] |
Experimental Protocols: Disposal Methodology
The proper disposal of this compound is a critical final step in any experimental workflow involving this substance. The following procedure should be strictly followed to ensure compliance with safety regulations and to minimize environmental impact.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Gloves: Chemical-resistant gloves (e.g., neoprene or viton rubber).[4]
-
Eye Protection: Safety goggles or a face shield.[4]
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: If there is a risk of inhaling vapors or mists, use an approved NIOSH respiratory protection.[4]
Step 2: Waste Collection
-
Collect all this compound waste, including any contaminated materials such as pipette tips, gloves, and absorbent pads, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with petroleum-based products.
-
Ensure the container is labeled as "Hazardous Waste" and clearly indicates the contents ("this compound Waste").
Step 3: Segregation and Storage
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, halogens, strong acids, and alkalis.[1]
-
The storage area should be cool and locked to prevent unauthorized access.[1][4]
Step 4: Disposal
-
Dispose of the this compound waste through an approved waste disposal plant or a certified hazardous waste management company.[1][2]
-
Do not dispose of this compound down the drain or in regular trash, as it is toxic to aquatic life.[1][2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling SPR41
For researchers, scientists, and drug development professionals engaged in cutting-edge antiviral research, the proper handling of novel compounds like SPR41 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this potent research chemical.
This compound is a peptide-based vinyl methyl ketone that has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1] Its mechanism of action involves the vinyl methyl ketone group acting as a covalent inhibitor. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols can be established based on its chemical class and general principles for handling potent, biologically active research compounds.
Personal Protective Equipment (PPE)
Given the nature of this compound as a potentially hazardous research chemical, a stringent PPE protocol is mandatory to prevent exposure. The "last line of defense" in the laboratory, appropriate PPE, is crucial when engineering and administrative controls are not sufficient to mitigate all risks.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield. | Protects against splashes of solutions containing this compound and potential aerosols generated during handling. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Provides a barrier against skin contact. Double-gloving is recommended for handling potent compounds. |
| Body Protection | A fully fastened laboratory coat, preferably a disposable or dedicated one. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required. | Necessary if there is a risk of aerosol generation and the work cannot be performed in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize the risk of exposure and ensure the integrity of the compound.
-
Preparation and Planning :
-
Before handling, all personnel must be thoroughly trained on the potential hazards and the specific procedures outlined in this guide.
-
Ensure that a properly functioning and certified chemical fume hood is available.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are operational.
-
Prepare all necessary materials and equipment in advance to minimize movement and potential for spills.
-
-
Handling in a Controlled Environment :
-
All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood.
-
Use disposable labware whenever possible to prevent cross-contamination.
-
When handling the lyophilized powder, take care to avoid creating dust.
-
-
Solution Preparation :
-
Consult the supplier's technical data sheet for recommended solvents.
-
Slowly add the solvent to the vial containing the lyophilized this compound to avoid splashing.
-
Gently agitate to dissolve. Avoid vigorous shaking or vortexing which can generate aerosols.
-
-
Storage :
-
Store lyophilized this compound at -20°C in a tightly sealed container, protected from light.
-
For solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C unless otherwise specified by the supplier.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. | Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. | If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). | Place the absorbent material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent. |
| Major Spill | Evacuate the immediate area and alert others. Restrict access. | Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for cleanup. |
Disposal Plan
The disposal of this compound and all associated contaminated materials must be handled as hazardous waste.
-
Waste Segregation : All disposable labware, gloves, and absorbent materials contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Final Disposal : Arrange for the disposal of all hazardous waste through your institution's EHS department, following all local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a research laboratory setting, from receipt to disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
